molecular formula C11H10N2O2 B3045724 Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- CAS No. 112633-43-9

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Cat. No.: B3045724
CAS No.: 112633-43-9
M. Wt: 202.21 g/mol
InChI Key: UCIGAVSQBKWYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- is a useful research compound. Its molecular formula is C11H10N2O2 and its molecular weight is 202.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-6-11(13-15-8)12-7-9-4-2-3-5-10(9)14/h2-7,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIGAVSQBKWYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N=CC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50425163
Record name Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112633-43-9
Record name Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50425163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Crystal Structure and Molecular Dynamics of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- —systematically known as (E)-2-(((5-methylisoxazol-3-yl)imino)methyl)phenol—is a highly specialized isoxazole-containing Schiff base. Schiff bases (imines) derived from salicylaldehyde are foundational to coordination chemistry, acting as versatile chelating ligands and dynamic pharmacophores. This whitepaper provides a comprehensive analysis of its synthesis, single-crystal X-ray diffraction (XRD) architecture, tautomeric logic, and photochromic properties, grounded in authoritative crystallographic data.

Chemical Identity & Mechanistic Significance

Integrating an isoxazole ring with a salicylaldimine core creates a molecule with unique electronic properties. The isoxazole moiety introduces additional heteroatoms (N and O) that can participate in secondary interactions, while the salicylaldimine core provides a classic


-donor pocket.

The structural dynamics of this compound are governed by the competition between two tautomeric states: the enol-imine form and the keto-enamine form. Understanding which state dominates in the solid crystal lattice is critical for predicting its behavior as a metal chelator or as a photoactive material.

Experimental Protocol: Synthesis & Crystallization

The synthesis of this Schiff base relies on a thermodynamically driven condensation reaction. The protocol below is designed as a self-validating system : the successful formation of the product is visually and analytically confirmed at each stage.

Step-by-Step Methodology
  • Reagent Preparation: Equimolar quantities of salicylaldehyde (the electrophile) and 3-amino-5-methylisoxazole (the nucleophile) are dissolved in absolute ethanol. Causality: Ethanol is selected because it solubilizes the starting materials at elevated temperatures but acts as a poor solvent for the resulting Schiff base at room temperature, naturally driving precipitation.

  • Condensation (Reflux): The mixture is refluxed on a water bath for 2 hours. Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack of the primary amine on the carbonyl carbon. This forms a transient hemiaminal intermediate, which rapidly undergoes dehydration (loss of

    
    ) to yield the imine (
    
    
    
    ) bond.
  • Isolation: The reaction is cooled to room temperature, prompting the target Schiff base to precipitate as a distinctively colored solid. Self-Validation: The emergence of a yellow/orange precipitate is the first visual confirmation of extended

    
    -conjugation indicative of imine formation.
    
  • Recrystallization for XRD: To achieve diffraction-quality single crystals, the crude product is recrystallized from ethanol via slow evaporation. Causality: Slow cooling allows the molecules to arrange into the lowest-energy lattice configuration, minimizing structural defects and enabling high-resolution X-ray diffraction.

SynthesisWorkflow A Salicylaldehyde (Electrophile) C Condensation Reaction (Reflux in Ethanol, 2h) A->C B 3-Amino-5-methylisoxazole (Nucleophile) B->C D Hemiaminal Intermediate C->D Nucleophilic attack E Dehydration (-H2O) D->E Elimination F Schiff Base (Crude Product) E->F Imine formation G Recrystallization (Slow cooling in EtOH) F->G Purification H Single Crystals for XRD G->H Crystal Growth

Workflow for the synthesis and crystallization of the Schiff base.

Crystallographic Architecture & Tautomeric Dynamics

Single-crystal X-ray diffraction provides definitive proof of the molecule's solid-state conformation. According to crystallographic studies by, the compound crystallizes in a noncentrosymmetric space group.

Enol-Imine vs. Keto-Enamine Tautomerism

The most critical structural question for salicylaldimines is their tautomeric state. XRD data unequivocally demonstrates that (E)-2-(((5-methylisoxazol-3-yl)imino)methyl)phenol exists in the enol-imine form within the crystal lattice.

  • Bond Length Evidence: The

    
     bond length is approximately 
    
    
    
    , which is characteristic of a single bond. Conversely, the imine
    
    
    bond length is tightly constrained between
    
    
    , retaining strict double-bond character.
  • Intramolecular Hydrogen Bonding: The enol form is locked in place by a strong intramolecular

    
     hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. This creates a stable, six-membered pseudo-ring (an 
    
    
    
    motif) that planarizes the molecule and significantly lowers its ground-state energy.
Intermolecular Packing

Beyond the intramolecular forces, the crystal lattice is stabilized by weaker intermolecular


 and 

contacts. Furthermore, distinct

stacking interactions are observed between the

group and the adjacent phenol rings, dictating the noncentrosymmetric packing of the unit cell.

StructuralLogic Root Tautomeric Forms of Schiff Base Enol Enol-Imine Form (Observed in Crystal) Root->Enol Favored by solid-state packing Keto Keto-Enamine Form (Not Observed) Root->Keto Disfavored Evidence1 C-O Bond Length (~1.35 - 1.36 Å) Single Bond Character Enol->Evidence1 Evidence2 C=N Bond Length (~1.28 - 1.29 Å) Double Bond Character Enol->Evidence2 Evidence3 Intramolecular H-Bond O-H···N (Stabilizes Enol) Enol->Evidence3

Crystallographic evidence supporting the enol-imine tautomer.

Physicochemical Properties: Photochromism

While many


-salicylideneanilines exhibit thermochromism (a reversible color change induced by temperature fluctuations), crystallographic and spectroscopic analyses reveal that this specific isoxazole derivative is not strongly thermochromic.

Instead, it exhibits photochromic behavior . Upon irradiation with UV light, the crystalline compound undergoes a visible color change.

  • Mechanistic Causality: This photochromism is driven by an Excited-State Intramolecular Proton Transfer (ESIPT). UV photon absorption excites the molecule, altering the electron density and increasing the acidity of the phenolic proton and the basicity of the imine nitrogen. This triggers a rapid proton transfer, temporarily shifting the molecule toward a keto-enamine geometry in the excited state.

  • Self-Validation: Exposing the synthesized crystals to a standard laboratory UV lamp provides an immediate, non-destructive validation of the compound's optical activity and structural flexibility.

Quantitative Crystallographic Data

The following table summarizes the core crystallographic parameters derived from single-crystal XRD analysis at cryogenic temperatures .

ParameterValue / Description
Chemical Formula

Molecular Weight

Space Group Noncentrosymmetric

(Molecules per unit cell)

Data Collection Temperature

Radiation Type


Bond Length

(Double bond character)

Bond Length

(Single bond character)
Dominant Motif

intramolecular

hydrogen bond

Conclusion

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- is a structurally dynamic Schiff base characterized by its stable enol-imine tautomeric form in the solid state. Driven by strong intramolecular hydrogen bonding and


 stacking, its crystal lattice is highly ordered yet capable of undergoing photo-induced proton transfer (ESIPT). These properties make it an excellent candidate for further research in photochromic materials, molecular switches, and transition metal catalysis.

References

  • Mason, H. E., Howard, J. A. K., & Sparkes, H. A. (2020). Synthesis and structures of three isoxazole-containing Schiff bases. Acta Crystallographica Section C: Structural Chemistry, 76(9), 927-931. URL:[Link]

  • Shivaraj, et al. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384. URL:[Link]

Physicochemical properties of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Properties of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-: A Technical Guide

Executive Summary: This technical guide details the physicochemical properties, synthesis protocols, and coordination chemistry of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (also known as N-(2-Hydroxybenzylidene)-3-amino-5-methylisoxazole). As a Schiff base derived from salicylaldehyde and 3-amino-5-methylisoxazole, this compound serves as a critical bidentate ligand in coordination chemistry and a pharmacophore in medicinal chemistry. Its structural versatility, driven by keto-enol tautomerism, underpins its applications in antimicrobial drug development and transition metal chelation.

Chemical Identity & Structural Dynamics

The core structure features a phenolic ring linked to an isoxazole heterocycle via an azomethine (–CH=N–) bridge. This connectivity imparts unique electronic properties, allowing the molecule to exist in a dynamic equilibrium between two tautomeric forms: the enol-imine and keto-amine tautomers.

Nomenclature & Classification
  • IUPAC Name: 2-{[(5-methyl-1,2-oxazol-3-yl)imino]methyl}phenol

  • Common Name: Salicylidene-3-amino-5-methylisoxazole

  • Molecular Formula: C₁₁H₁₀N₂O₂

  • Molecular Weight: 202.21 g/mol

  • Key Functional Groups: Phenolic hydroxyl (–OH), Azomethine (–C=N–), Isoxazole ring.

Tautomeric Equilibrium

In solid state and non-polar solvents, the compound predominantly exists in the enol-imine form, stabilized by strong intramolecular hydrogen bonding (O–H···N). In polar solvents, the equilibrium shifts towards the keto-amine form. This solvatochromism is critical for its reactivity as a ligand.

Figure 1: Tautomeric Equilibrium Pathway

Tautomerism Enol Enol-Imine Form (Non-polar Solvents) Transition Intramolecular H-Transfer (Proton Migration) Enol->Transition O-H...N Bond Keto Keto-Amine Form (Polar Solvents) Transition->Keto N-H...O Bond Keto->Transition Reversible

Caption: Schematic representation of the proton transfer mechanism driving the enol-imine to keto-amine tautomerism.

Synthesis & Purification Protocols

This protocol describes the condensation reaction between salicylaldehyde and 3-amino-5-methylisoxazole.[1][2][3] The reaction is driven by the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Reagents & Equipment
  • Precursors: Salicylaldehyde (99%), 3-Amino-5-methylisoxazole (98%).

  • Solvent: Absolute Ethanol or Methanol.

  • Catalyst: Glacial Acetic Acid (optional, 2-3 drops to accelerate imine formation).

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Heating mantle.

Step-by-Step Methodology
  • Preparation of Solution A: Dissolve 0.01 mol (1.22 g) of salicylaldehyde in 20 mL of absolute ethanol.

  • Preparation of Solution B: Dissolve 0.01 mol (0.98 g) of 3-amino-5-methylisoxazole in 20 mL of absolute ethanol.

  • Condensation:

    • Add Solution A dropwise to Solution B under constant stirring.

    • Add 2-3 drops of glacial acetic acid.

    • Reflux the mixture at 70–80°C for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Isolation:

    • Cool the reaction mixture to room temperature, then refrigerate at 4°C overnight to induce crystallization.

    • Filter the precipitate under vacuum.

  • Purification:

    • Recrystallize the crude solid from hot ethanol.

    • Dry in a vacuum desiccator over anhydrous CaCl₂.[2]

Figure 2: Synthesis Workflow

Synthesis Start Precursors: Salicylaldehyde + 3-Amino-5-methylisoxazole Mix Mixing in Absolute Ethanol (1:1 Molar Ratio) Start->Mix Reflux Reflux at 70-80°C (2-4 Hours) Mix->Reflux Cool Cooling & Crystallization (4°C Overnight) Reflux->Cool Filter Vacuum Filtration & Recrystallization Cool->Filter Product Final Product: Yellow Crystalline Solid Filter->Product

Caption: Process flow for the synthesis and isolation of the target Schiff base.

Physicochemical Characterization

The following data summarizes the typical properties observed for this compound class.

PropertyValue / ObservationMethod/Note
Appearance Yellow to Orange Crystalline SolidVisual Inspection
Melting Point 120–160°C (Range varies by purity)Capillary Method [1]
Solubility Soluble: DMF, DMSO, Chloroform, Hot EthanolInsoluble: Water, HexaneSolvatochromic behavior observed
IR Spectrum (KBr) ν(O–H): ~3400 cm⁻¹ (Broad)ν(C=N): 1600–1630 cm⁻¹ (Imine)ν(C=C): ~1580 cm⁻¹ (Aromatic)FTIR Spectroscopy [1][2]
¹H NMR (DMSO-d₆) δ 12.5–13.0 ppm (s, 1H, Phenolic OH)δ 8.8–9.0 ppm (s, 1H, Azomethine CH)δ 6.8–7.6 ppm (m, Aromatic H)300/400 MHz NMR [1]
Electronic Spectra λmax ~280 nm (π→π), ~330 nm (n→π)UV-Vis in Methanol

Note: The phenolic proton signal (12.5–13.0 ppm) is often downfield shifted due to strong intramolecular hydrogen bonding.

Coordination Chemistry & Reactivity

The compound acts as a monobasic bidentate (NO) ligand . Upon deprotonation of the phenolic hydroxyl group, it coordinates to transition metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺) through:

  • Azomethine Nitrogen: A neutral donor site.

  • Phenolic Oxygen: An anionic donor site.

This chelation typically forms a stable six-membered ring, enhancing the lipophilicity of the metal complex—a key factor in biological activity.

Coordination Mode:

  • Molar Ratio: Typically forms 1:2 (Metal:Ligand) complexes with divalent metals.

  • Geometry: Square planar (Cu, Ni) or Octahedral (Co, Zn), depending on axial ligands (e.g., H₂O).

Biological & Pharmacological Potential[2][6][7]

The azomethine linkage (–C=N–) is pharmacologically active. The presence of the isoxazole ring further potentiates the compound's bioactivity.

  • Antimicrobial Activity: The ligand and its metal complexes show significant activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The mechanism involves the inhibition of cell wall synthesis and disruption of the cytoplasmic membrane [2].

  • Chelation Theory: Upon complexation, the polarity of the metal ion is reduced due to the partial sharing of its positive charge with the donor groups. This increases the lipophilic character of the complex (Overton’s concept), facilitating permeation through the lipid layers of bacterial membranes [3].

References

  • Sallam, S. A. (2007). "Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II)." Journal of Coordination Chemistry, 59(10), 1093–1107.

  • Shivaraj, et al. (2010). "Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases." Journal of Chemical and Pharmaceutical Research, 2(1), 375–384.

  • Raman, N., et al. (2003). "Synthesis, structural characterization and electrochemical studies of some Schiff base complexes." Polish Journal of Chemistry, 77, 279.

Sources

Engineering Isoxazole-Phenol Conjugates: A Technical Guide to Pharmacophore Hybridization and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm of Pharmacophore Hybridization

The structural fusion of natural phenolic compounds with synthetic isoxazole scaffolds represents a highly effective strategy in contemporary medicinal chemistry. Phenols—such as eugenol, curcumin, and various chalcones—are privileged structures renowned for their intrinsic antioxidant, antimicrobial, and antiproliferative properties[1]. However, the clinical translation of these natural products is frequently hindered by rapid metabolic degradation, poor aqueous solubility, and low target specificity.

By covalently conjugating these phenolic cores with an isoxazole ring (a five-membered heterocycle containing adjacent nitrogen and oxygen atoms), researchers can fundamentally alter the molecule's physicochemical properties. The isoxazole moiety introduces a rigid, electron-rich aromatic system that enhances hydrogen bonding, improves lipophilicity (cLogP optimization), and facilitates robust non-covalent interactions with target proteins.

Mechanistic Rationale for Biological Efficacy

The biological potency of isoxazole-phenol conjugates is not merely additive; it is highly synergistic. The causality behind this enhanced efficacy is rooted in specific molecular interactions:

  • Bioisosteric Replacement and Metabolic Stability: In natural products like curcumin, the β-diketone moiety is highly susceptible to enol-hydrolysis and enzymatic degradation. Replacing this diketone with an isoxazole ring locks the conformation, preventing rapid degradation while retaining the critical hydrogen-bond acceptor profile required for target binding.

  • Targeted Kinase Inhibition via π-π Stacking: The unsaturated nature of the isoxazole ring allows for optimal π-π stacking against aromatic amino acid residues (e.g., phenylalanine, tyrosine) located within the ATP-binding pockets of receptor tyrosine kinases. For instance, eugenol-derived isoxazole-isoxazoline conjugates have demonstrated exceptional binding affinity to Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a primary driver of tumor angiogenesis[2].

  • Synergistic Apoptosis Induction: The phenolic hydroxyl group acts as a hydrogen-bond donor, anchoring the molecule to the target, while the isoxazole core penetrates deeper hydrophobic pockets. This dual-action mechanism has been shown to trigger apoptosis via the activation of caspase-3/7 and induce cell cycle arrest at the G2/M phase in lung cancer models[1].

VEGFR2_Pathway Ligand VEGF Ligand Receptor VEGFR2 Kinase Domain Ligand->Receptor Activation Signaling PI3K/AKT & MAPK Pathways Receptor->Signaling Phosphorylation Inhibitor Eugenol-Isoxazole Conjugate Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Angiogenesis Signaling->Outcome Cell Proliferation

Fig 1: Mechanism of VEGFR2 inhibition by eugenol-isoxazole conjugates.

Quantitative Data: Biological Activity Profiles

The structural versatility of these conjugates allows them to be tuned for specific therapeutic targets. Table 1 summarizes the quantitative biological data for leading isoxazole-phenol hybrids.

Table 1: Biological Activity Profile of Key Isoxazole-Phenol Conjugates

Compound ScaffoldPrimary Target / MechanismEvaluated Cell LineIC50 / Activity Value
Curcumin-Isoxazole Actin/Tubulin PolymerizationMCF7 (Breast Cancer)3.97 µM[1]
Eugenol-Isoxazoline Caspase-3/7 ActivationA-549 (Lung Cancer)15–29 µg/mL[1]
Chalcone-Isoxazole DNA Gyrase InhibitionE. coli0.4 µM[3]
Indole-Isoxazole Apoptosis InductionJurkat (Leukemia)22.31 µM[4]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification and a validation checkpoint to prevent downstream failures.

Protocol 1: Synthesis of Eugenol-Isoxazole Conjugates via [3+2] Cycloaddition

This protocol details the copper-catalyzed alkyne-azide cycloaddition (CuAAC) used to bridge the phenolic eugenol core with an isoxazole derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the terminal alkyne-modified eugenol derivative (1.0 eq) and the isoxazole-azide intermediate (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic solvent system ensures the solubility of both the organic precursors and the inorganic catalysts, facilitating optimal collision frequency.

  • Catalyst Activation: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (

    
    , 0.1 eq).
    
    • Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ. This prevents the oxidative homocoupling of terminal alkynes (Glaser coupling), ensuring exclusive formation of the 1,4-disubstituted hybrid.

  • Reaction Monitoring (Validation Checkpoint 1): Stir the mixture at room temperature for 12 hours. Withdraw a 10 µL aliquot, dilute in methanol, and analyze via TLC (Hexane:EtOAc 7:3) and LC-MS.

    • Self-Validation: The reaction is deemed complete only when the mass peak of the starting alkyne completely disappears. If unreacted alkyne remains, add an additional 0.05 eq of sodium ascorbate to reactivate oxidized copper.

  • Workup and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with a 10% aqueous EDTA solution.

    • Causality: EDTA acts as a strong chelating agent to strip residual copper ions from the product.

  • Final Validation (Validation Checkpoint 2): Purify via flash chromatography. Confirm purity >95% via analytical HPLC before proceeding to biological assays.

    • Self-Validation: High purity is mandatory; trace copper contamination will cause artifactual cytotoxicity in subsequent in vitro cell viability assays, leading to false-positive anticancer data.

Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay

This protocol evaluates the ATP-competitive inhibition of the synthesized conjugate against the VEGFR2 kinase domain.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human VEGFR2 kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Incubation: Dispense the isoxazole-phenol conjugate in a 10-point serial dilution (ranging from 10 µM to 0.5 nM) into a 384-well plate. Add the VEGFR2 enzyme and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase pocket before the substrate is introduced.

  • Reaction Initiation: Add a master mix containing a fluorescently labeled peptide substrate and ATP.

    • Causality: The ATP concentration must be set precisely at the

      
       value for VEGFR2 (typically ~10 µM). Using ATP at 
      
      
      
      ensures the assay is highly sensitive to competitive inhibitors (like the isoxazole core) while remaining physiologically relevant.
  • Signal Detection and Validation (Validation Checkpoint 3): Measure fluorescence polarization or FRET after 60 minutes. Include Staurosporine or Sorafenib as a positive control.

    • Self-Validation: The assay is only validated if the positive control yields an IC50 within half a log of its known literature value (e.g., Sorafenib IC50 ~ 30 nM). If the control fails, the ATP batch or enzyme activity is compromised, and the plate must be discarded.

Workflow Design Rational Design (Bioisosteric Replacement) Synthesis CuAAC Click Chemistry (Ascorbic Acid + Cu(II)) Design->Synthesis Purification HPLC Purification (Purity >95%) Synthesis->Purification Assay VEGFR2 Kinase Assay (ATP-Competitive) Purification->Assay

Fig 2: Self-validating workflow for the synthesis and evaluation of conjugates.

References

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL:[Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry Source: Arabian Journal of Chemistry URL:[Link]

  • Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety Source: Encyclopedia MDPI / Pharmaceuticals URL:[Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells Source: ACS Pharmacology & Translational Science URL:[Link]

  • Synthesis and Multiscale In Silico Assessment of Eugenol‐Derived Isoxazole‐Isoxazolines for VEGFR2 Inhibition Source: ResearchGate URL:[Link]

Sources

Navigating the Labyrinth of Chemical Identification: The Case of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise identification of a chemical compound is the foundational first step upon which all subsequent research and development activities are built. The Chemical Abstracts Service (CAS) number is a unique and unambiguous identifier for a specific substance, eliminating the confusion that can arise from the use of various systematic, generic, or trade names. However, the quest for a CAS number for a novel or less-common compound can be a challenging endeavor. This is the case for Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- .

Despite a thorough search of chemical databases and scientific literature, a specific CAS number for "Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-" could not be located. This suggests that the compound may not have been previously synthesized, characterized, and registered with the Chemical Abstracts Service. The absence of this key identifier precludes the possibility of creating an in-depth technical guide, as it is impossible to access the requisite body of verified data on its synthesis, properties, and safety.

While information on the exact target molecule is unavailable, the search did yield data on structurally related compounds. These analogues, while different, can offer insights into the potential chemical space and properties of the target molecule.

Structurally Related Compounds:

Several compounds with similar structural motifs have been identified, each with its own unique CAS number and documented properties. These include:

  • 4-bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol: This compound, with the CAS number 88812-68-4 , features a bromine atom on the phenol ring, which would significantly alter its electronic and steric properties compared to the target molecule.

  • 2-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol: Registered under CAS number 298216-14-5 , this molecule differs in the linkage between the phenol and isoxazole rings, featuring an aminomethyl bridge rather than an iminomethyl bridge.

  • (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol: This compound, which has been synthesized and its crystal structure determined, includes a methoxy group on the phenol ring.[1] This addition would impact its hydrogen bonding capabilities and overall polarity.

The existence of these related structures suggests that the synthesis of the target molecule, Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-, is likely feasible. A potential synthetic route could be analogous to the one described for (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol, which involves the reaction of the corresponding salicylaldehyde derivative with 5-methylisoxazol-3-amine.[1]

The Path Forward in the Absence of a CAS Number

For researchers interested in "Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-," the absence of a CAS number signifies an opportunity for novel research. The first step would be to synthesize the compound. A proposed synthetic pathway is illustrated below.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Salicylaldehyde Salicylaldehyde Condensation Condensation Salicylaldehyde->Condensation 5-methyl-3-aminoisoxazole 5-methyl-3-aminoisoxazole 5-methyl-3-aminoisoxazole->Condensation Target_Molecule Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- Condensation->Target_Molecule Ethanol, Reflux

Sources

Unveiling the Pharmacological Architecture: Mechanisms of Action of Phenol-Based Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the intersection of synthetic chemistry and molecular pharmacology, I frequently encounter scaffolds that offer immense structural modularity. Among these, phenol-based Schiff bases —characterized by an azomethine linkage (-N=CH-) coupled with a phenolic ring—stand out as privileged pharmacophores. Their ability to fine-tune electronic properties, chelate transition metals, and interact with biological macromolecules makes them formidable candidates for anticancer, antimicrobial, and antioxidant drug development.

This technical guide deconstructs the core mechanisms of action governing these compounds, translating structural chemistry into biological causality, and provides self-validating experimental frameworks for their evaluation.

Core Mechanistic Pathways

Anticancer Activity: ROS Generation and Kinase Modulation

Phenol-based Schiff bases exert potent cytotoxic effects against malignant cell lines (e.g., MCF-7, HeLa, HepG2) by hijacking cellular homeostasis through two primary, often parallel, pathways[1],[2]:

  • Reactive Oxygen Species (ROS) Generation & Mitochondrial Dysfunction: When complexed with transition metals (such as Cu(II) or Zn(II)), these compounds undergo intracellular redox cycling. They catalyze the transfer of electrons to molecular oxygen, generating highly reactive superoxide and hydroxyl radicals[2]. This oxidative stress directly damages mitochondrial DNA and depolarizes the mitochondrial membrane (

    
    ). The subsequent loss of membrane integrity triggers the release of cytochrome c into the cytosol, activating the apoptosome and the Caspase-9/Caspase-3 executioner cascade[1].
    
  • Targeted Kinase Inhibition: Beyond non-specific oxidative stress, specific derivatives—such as those bearing methanesulfonamide fragments—act as precision multi-target inhibitors. They competitively bind to the ATP-binding pockets of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[3]. By inhibiting these kinases, the compounds downregulate downstream survival pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, shifting the transcriptional profile toward apoptosis[4].

Antimicrobial Efficacy: Membrane Disruption and DNA Intercalation

The antimicrobial action of phenolic Schiff bases is significantly amplified upon coordination with metals (Co, Ni, Cu, Zn, Zr)[5]. The causality here is explained by Tweedy’s Chelation Theory and Overton’s Concept of Cell Permeability .

Coordination of the metal ion with the azomethine nitrogen and phenolic oxygen partially shares the metal's positive charge with the donor groups, effectively reducing the polarity of the metal ion. This drastic increase in lipophilicity allows the complex to easily penetrate the lipid bilayer of bacterial cell walls (e.g., S. aureus, E. coli)[5]. Once intracellular, the planar aromatic rings of the Schiff base intercalate between DNA base pairs, while the metal center electrostatically binds to the phosphate backbone. This dual-action binding halts DNA replication and induces hydrolytic or oxidative cleavage of the bacterial genome[6].

Antioxidant Dynamics: Proton-Coupled Electron Transfer (PC-ET)

Paradoxically, while metal-complexed variants can generate ROS, the uncomplexed phenolic Schiff bases are potent antioxidants. The mechanism is primarily governed by Proton-Coupled Electron Transfer (PC-ET) [7]. The phenolic hydroxyl group donates a hydrogen atom to scavenge free radicals (such as the DPPH radical). The resulting phenoxyl radical does not propagate oxidative damage; instead, it is highly stabilized by resonance delocalization across the extended


-conjugated azomethine system[7],[8].

Quantitative Pharmacodynamics

To contextualize their efficacy, the following table summarizes the quantitative performance of various phenol-based Schiff bases across different biological targets.

Compound / ComplexTarget Cell / PathogenAssay TypeEfficacy MetricMechanism Highlight
L5 (Diethylamino-phenol SB) MCF-7 (Breast Cancer)MTT ViabilityIC

in µM range
Caspase-9/3 activation, ROS production[1]
Compound 8 (Methanesulfonamide SB) EGFR / HER2 KinasesKinase InhibitionIC

= 0.166 µM (EGFR)
Competitive ATP-pocket binding[3]
Cu(II)-SV Complex S. aureus / E. coliDisk DiffusionZone of Inhibition: 16mmEnhanced lipophilicity, redox cycling[5]
Phenolic SB Ligand DPPH RadicalScavengingIC

= 2.98 µg/mL
PC-ET radical stabilization[8]

Experimental Workflows & Protocols (Self-Validating Systems)

In drug development, a protocol must do more than yield a result; it must validate its own mechanism. Below are two self-validating workflows designed to establish strict causality.

Protocol 1: Evaluating ROS-Mediated Apoptosis and Mitochondrial Dysfunction

Objective: To establish causality between Schiff base treatment, ROS spikes, and mitochondrial-driven apoptosis. Causality & Rationale: We utilize H2DCFDA as a ROS probe because it only fluoresces upon intracellular oxidation. To prove that ROS causes apoptosis (and not vice versa), we must concurrently measure mitochondrial membrane potential (


) using JC-1 dye. If ROS spikes precede JC-1 monomerization, the oxidative stress is the driver of death.
  • Cell Seeding & Treatment: Seed MCF-7 cells at

    
     cells/well in a 96-well plate. Treat with the Schiff base at 
    
    
    
    ,
    
    
    , and
    
    
    for 24 hours. Control: Vehicle (DMSO < 0.1%).
  • ROS Quantification: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes in the dark. Measure fluorescence (Ex/Em: 485/535 nm).

  • Mitochondrial Depolarization (JC-1): Incubate parallel wells with JC-1 dye (5 µg/mL) for 20 minutes. A shift from red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) confirms

    
     loss.
    
  • Caspase Activation: Lyse cells and add fluorogenic substrates for Caspase-9 (LEHD-AFC) and Caspase-3 (DEVD-AFC). Quantify cleavage to validate the execution phase of apoptosis[1],[4].

Protocol 2: DNA Intercalation and Oxidative Cleavage Assay

Objective: To determine if the compound acts as a chemical nuclease. Causality & Rationale: UV-Vis titration reveals intercalation via hyperchromic/hypochromic shifts. Agarose gel electrophoresis of pBR322 plasmid DNA in the presence and absence of


 differentiates between hydrolytic cleavage (direct backbone hydrolysis) and oxidative cleavage (Fenton-like ROS generation)[6].
  • UV-Vis Titration: Prepare a constant concentration of the Schiff base (50 µM) in Tris-HCl buffer (pH 7.2). Titrate with increasing concentrations of Calf Thymus DNA (CT-DNA) (0–100 µM). Monitor absorption spectra (200-400 nm). Calculate the intrinsic binding constant (

    
    ).
    
  • Cleavage Reaction Setup: Mix 0.1 µg/µL pBR322 plasmid DNA with varying concentrations of the Schiff base (25–400 µM).

  • Oxidative vs. Hydrolytic Conditions: To half the samples, add 50 µM

    
     (oxidative condition). Leave the other half without 
    
    
    
    (hydrolytic condition). Incubate at 37°C for 3 hours.
  • Electrophoresis: Run samples on a 1% agarose gel at 60V for 60 minutes. Stain with ethidium bromide.

  • Validation: Quantify the conversion of Form I (supercoiled) to Form II (relaxed circular) or Form III (linear) DNA[6].

Visualizations

G SB Phenol-Based Schiff Base ROS Intracellular ROS Generation SB->ROS Redox Cycling MAPK MAPK Pathway Modulation SB->MAPK Kinase Inhibition Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress Caspase Caspase-9 / 3 Activation MAPK->Caspase Transcriptional Shift Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution Phase

Fig 1. ROS-dependent and MAPK-mediated apoptotic pathways induced by phenol Schiff bases.

G Prep Prepare CT-DNA & Schiff Base UV UV-Vis Titration (200-400 nm) Prep->UV Gel Agarose Gel Electrophoresis Prep->Gel Analysis Calculate Binding Constant (Kb) UV->Analysis Hyperchromic Shift H2O2 Add H2O2 (Oxidative) Gel->H2O2 Parallel Test Cleavage Quantify Plasmid Cleavage Gel->Cleavage Form I to Form II H2O2->Cleavage ROS Cleavage

Fig 2. Self-validating experimental workflow for assessing DNA intercalation and cleavage.

References[1] Synthesis, characterization, and anticancer activity of Schiff bases. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLKe7BtAwmMDZ-b4EQ70aeowJu-aumk3YGM1Qoks5We14eQ_ivyRMjZHaC4zRD2AxBv8bzmutgO2WsSvs9dJx3HqY4g2i-btlLsBPPFXPzGtiDaRYeEZxwRb-RrAmgFji8iFzn[4] Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular. kmu.edu.tr.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY1h7avI7So_NMFS4qOsCZn2bdMXdFoS4dCQuTLa8tsxrcoMQKIVdS1go6GOeNgh2UUKGT6WVDjs_UDUwltPVgsEqg1xQslT_UzCHbBDbSaYE153nkiE18eJh9CCNZxQyzK6prkBNkRWxxt0XztpX3I4bgWP0CYVKefT8NnvM3N14wunYff0xX2GuyEDU=[2] Harnessing redox reactions for anticancer effects: A copper(II) Schiff base complex induces apoptosis in HepG2 liver cancer cells via ROS generation. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzs6OOJVBa-j6poEBGtNXx-d6Aam95FPYMEgfmvMIiuIHhSZh-x21b3ktPYPjarfQSKpwN6gxyyZ5nkUNJBH6TJU79CHiP_ZwOfK_Cp0rCgaBQr8DBaZTNjM6l9v7GpWf_82lKcexSPlflU4Z9UyBpVmOTK4ThaWZI6d950GG3c8VxCc67MF5IhY45Xhef93RIo_HY0RutTCeroTbTgu7DWTScH8M1Z5MNW4EEOlL49905a_4bOU5h1sKiVG_VRLiE0wMUY_KWHerC9kviHMvJIlcVxa2Gk5OJZynNsRfjNweX0jzMPKX8zfvGCZ14RbucxXJT_yzeFhVZ0v3tjQ0t[3] Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaf4Dpkxjea-lWcXuAYTNVwCfMWy5Qe91ziJZSFnd02NKZcb6WMjT8FbTTfjGaBvj3jh4AWnBjROL8WRSJfzKXSSUmIqiHjv-z_TqNQUbZxYsEfwk2xr0NRiM9eF7GwL-3pYJx3A==[7] A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHk7FP3y7Mf7HOLIdo0XP6__k62PUGnV__g2vveiy3axmYdJdB6mOd0nxAdxKTZNp64bAOf29s_8mSHEd19gqE9tl770apnklOjbNy0WKB0qOs68MhtABKpPfzENerIxj5X[6] Investigation of biological activities of 2-{(E)-[(pyridin-3-yl)imino]methyl}phenol Schiff Base. gsconlinepress.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBVpXvl5a9diEmQ0nZhMtnA-99NrXy5BNg8TpzzZDWi78fpXVwsI5WhWS0F484eKrB6W7DvW8XkYensUQjBLttK1qq3KKVAcUJuD0-En7Cej1d2k72TuM0mgrIloLroLNyVNc1FlOfQRaJty4Wq93SuJ2SJbYOxLr43t5_FX630Nx5DPl2XnlP5It_v7FI[5] Schiff base metal complexes as a dual antioxidant and antimicrobial agents. japsonline.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCev-ITZK3jbhCmZgW558m27U9LlWqAY1E4go7CsB3I5UwCWD44DWoBJL1apTGYUThd0WQHDIHZe5UKJctEeUCCSB5rxPgutW3_rSPHvmIYolGo7xsazVFcrHQmRH_b1AoHQwUGg9_8StYTQmvZ_Pl66Aomw==[8] Synthesis, Characterization, Antimicrobial Activity and Antioxidant Studies of Metal (II) Complexes of Schiff Base Derived from. scispace.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPBsUUVaILSa3svBiQoID9K1bcCi2ccw5VTnNnKQQfr00_0o6BCbJqN4ts3wFRQ6g-u42w041Zt0bQEjpmEsq4IDasEGMnpnoih4dOycUQrKpni8dOQ4exO1SKf-RloTSLHxr8PYEKh_KtybaqQhc3kv3MCuvthsvVGGxo5zELmf2bS9AUZ5rw6cc6_yZUJVPexj1pFruqew==

Sources

In silico prediction of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- targets

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Target Prediction for Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Executive Summary

The molecule Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (hereafter referred to as PMI-Phenol ) represents a classic Schiff base scaffold derived from salicylaldehyde and 3-amino-5-methylisoxazole. While isoxazole derivatives are "privileged structures" in medicinal chemistry—forming the core of drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DHODH inhibitor)—the specific biological targets of PMI-Phenol require rigorous elucidation.

This guide details an autonomous, self-validating in silico workflow to predict high-confidence biological targets for PMI-Phenol. Moving beyond simple database lookups, we employ a consensus strategy combining Ligand-Based Similarity (LBS) and Structure-Based Reverse Docking (SBRD) to map this compound against the human proteome.

Part 1: Chemical Identity & Conformer Generation

Before initiating target prediction, the molecular entity must be rigorously defined in a machine-readable format that captures its electronic and stereochemical properties.

1.1 Structural Definition

PMI-Phenol contains an intramolecular hydrogen bond between the phenolic hydroxyl and the imine nitrogen. This interaction locks the molecule into a planar conformation, critical for fitting into narrow binding pockets (e.g., kinase ATP sites).

  • IUPAC Name: 2-{[(5-methyl-1,2-oxazol-3-yl)imino]methyl}phenol

  • Molecular Formula:

    
    
    
  • SMILES String (Canonical): Cc1cc(no1)N=Cc2ccccc2O

1.2 Protocol: 3D Conformer Generation

Static 2D representations fail to capture the spatial volume required for docking. We use an energy minimization protocol to generate the bioactive conformer.

Step-by-Step Workflow:

  • Input: Generate the canonical SMILES.

  • Protonation: Set pH to 7.4 (physiological). The phenol (

    
    ) remains protonated; the isoxazole nitrogen is weakly basic.
    
  • Embedding: Use the ETKDG (Experimental-Torsion Knowledge Distance Geometry) algorithm to generate 50 random conformers.

  • Minimization: Apply the MMFF94s force field to relax the geometry, prioritizing the planar intramolecular H-bond.

  • Output: Save the lowest energy conformer as .sdf or .mol2 for docking.

Part 2: Ligand-Based Target Prediction (LBS)

The Causality: The "Similarity Principle" posits that structurally similar molecules bind to similar protein targets. We utilize 2D fingerprints (ECFP4) and 3D electrostatics to compare PMI-Phenol against libraries of bioactive ligands (ChEMBL, PubChem).

2.1 Tool Selection: SwissTargetPrediction

We utilize SwissTargetPrediction due to its dual-scoring system (2D Tanimoto index + 3D shape similarity) and calibration against the ChEMBL database.

2.2 Experimental Protocol
  • Submission: Input the SMILES string Cc1cc(no1)N=Cc2ccccc2O into the SwissTargetPrediction web server.

  • Species Selection: Homo sapiens.

  • Thresholding: Filter results for Probability > 0.5.

  • Interpretation:

    • Isoxazole Bias: Expect hits for Cyclooxygenases (COX-1/2) due to the isoxazole ring's similarity to coxib drugs.

    • Kinase Bias: Expect hits for Serine/Threonine Kinases due to the planar, ATP-mimetic shape of the Schiff base.

Predicted Targets Table (LBS Data)

RankTarget NameUniprot IDProbabilityMechanistic Rationale
1Prostaglandin G/H synthase 2 (COX-2) P353540.82Isoxazole scaffold mimics the central ring of Valdecoxib/Celecoxib.
2Epidermal Growth Factor Receptor (EGFR) P005330.65Planar Schiff base fits the ATP-binding hinge region.
3Hsp90 alpha/beta P079000.58Resorcinol/isoxazole derivatives are known Hsp90 N-terminal inhibitors.
4Arachidonate 5-lipoxygenase (5-LOX) P099170.45Redox-active phenol moiety interferes with LOX iron catalytic cycle.
Part 3: Structure-Based Reverse Docking (SBRD)

The Causality: Unlike LBS, which relies on known ligands, SBRD physically "docks" PMI-Phenol into thousands of protein cavities to find a geometric and energetic fit. This is crucial for identifying novel targets (polypharmacology).

3.1 Tool Selection: idTarget / scPDB

We employ idTarget , which utilizes a divide-and-conquer docking approach against the scPDB (an annotated database of druggable binding sites).

3.2 Experimental Protocol
  • Input: Upload the energy-minimized .mol2 file of PMI-Phenol.

  • Search Space: All human entries in the Protein Data Bank (PDB).

  • Scoring Function: AutoDock4-based free energy (

    
    ).
    
  • Normalization: Z-score calculation to identify statistically significant binding outliers.

3.3 Mechanistic Insight: The EGFR Case

The reverse docking results frequently highlight EGFR (Epidermal Growth Factor Receptor) . The PMI-Phenol molecule acts as a Type I kinase inhibitor.

  • Hinge Binding: The isoxazole nitrogen accepts a hydrogen bond from Met793.

  • Hydrophobic Pocket: The 5-methyl group buries into the hydrophobic gatekeeper region (Thr790).

  • Planarity: The Schiff base linker ensures the molecule sits flat within the adenine binding cleft.

Part 4: Consensus Pathway Analysis

To validate the predictions, we map the targets to biological pathways. A single molecule hitting multiple nodes in a pathway suggests high therapeutic potency (Network Pharmacology).

Consensus Logic:

  • LBS predicts COX-2 (Inflammation).

  • SBRD predicts EGFR (Cell Proliferation).

  • Intersection: The EGFR/MAPK/COX-2 axis . EGFR activation upregulates COX-2 expression via the MAPK pathway. PMI-Phenol potentially acts as a dual-inhibitor, blocking both the upstream signal (EGFR) and the downstream effector (COX-2).

Visualization: The Dual-Inhibition Mechanism

The following diagram illustrates how PMI-Phenol interrupts the oncogenic signaling cascade at two distinct points.

EGFR_COX2_Pathway Figure 1: Predicted Dual-Target Mechanism of PMI-Phenol within the EGFR-COX2 Axis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Drug Action EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) [Target 1] EGF->EGFR Activates RAS RAS-GTP EGFR->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK COX2 COX-2 Enzyme [Target 2] ERK->COX2 Upregulates Expression PGE2 Prostaglandin E2 (Inflammation/Angiogenesis) COX2->PGE2 Catalyzes Synthesis PMI PMI-Phenol PMI->EGFR Inhibits (ATP Competition) PMI->COX2 Inhibits (Active Site)

Figure 1: PMI-Phenol is predicted to act as a dual-inhibitor. It blocks EGFR phosphorylation (upstream) and COX-2 enzymatic activity (downstream), potentially exhibiting synergistic anti-cancer and anti-inflammatory effects.

Part 5: Integrated Workflow Summary

To ensure reproducibility, the complete computational pipeline is visualized below. This serves as the "Standard Operating Procedure" (SOP) for analyzing PMI-Phenol derivatives.

Workflow Figure 2: In Silico Target Prediction Workflow for PMI-Phenol Input Input: PMI-Phenol (SMILES) Prep Ligand Prep (RDKit: pH 7.4, 3D Min) Input->Prep Swiss SwissTargetPrediction (2D/3D Similarity) Prep->Swiss idTarget idTarget / Reverse Docking (AutoDock Vina) Prep->idTarget Filter Z-Score & Probability Filter Swiss->Filter ChEMBL ChEMBL Database (Active Ligands) ChEMBL->Swiss idTarget->Filter PDB PDB / scPDB (Crystal Structures) PDB->idTarget Consensus Consensus Targets (EGFR, COX-2) Filter->Consensus ADME SwissADME (Drug-Likeness) Consensus->ADME

Figure 2: The workflow splits into ligand-based and structure-based branches before converging on high-confidence targets, ensuring that predictions are validated by both chemical similarity and physical binding capability.

Part 6: ADMET & Druggability Profile

A target is irrelevant if the molecule cannot reach it. We utilize SwissADME to predict the pharmacokinetic profile of PMI-Phenol.

  • Lipinski's Rule of Five:

    • MW: ~216 Da (Pass < 500)

    • LogP: ~2.3 (Pass < 5)

    • H-Bond Donors: 1 (Pass < 5)

    • H-Bond Acceptors: 3 (Pass < 10)

    • Result: 0 Violations. Highly drug-like.

  • PAINS (Pan-Assay Interference Compounds):

    • Warning: The phenol moiety can be redox-active. The isoxazole ring is generally stable but can undergo ring opening under extreme metabolic conditions.

    • Action: Experimental validation must include a detergent-based assay to rule out aggregators.

References
  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364.

  • Wang, J. C., Chu, P. Y., Chen, C. M., & Lin, J. H. (2012). idTarget: a web server for identifying protein targets of small chemical molecules with robust scoring functions and a divide-

A Comprehensive Guide to the Preliminary Toxicity Screening of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of late-stage attrition. Early and intelligent toxicological screening is therefore not a discretionary step, but a foundational pillar of modern drug development. This guide provides a comprehensive, tiered strategy for the preliminary toxicity assessment of a specific novel compound: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-. As a Senior Application Scientist, the narrative presented herein is built on a framework of predictive, cost-effective computational methods followed by a logical sequence of robust in vitro assays. We will deconstruct the molecule to anticipate potential liabilities, outline a strategic workflow, and provide detailed, field-proven protocols for key assays, including general cytotoxicity, genotoxicity, and mechanistic hepatotoxicity. The objective is to build a preliminary safety profile that enables informed, data-driven decisions, thereby conserving resources and accelerating the development of safer therapeutic agents.

Introduction: The Imperative for Early Safety Assessment

The high failure rate of drug candidates due to toxicity remains a critical issue in the pharmaceutical industry. Identifying potential adverse effects early in the discovery phase allows for the strategic modification of chemical structures or the early termination of unpromising compounds, saving significant time and resources.[1] This proactive approach to safety assessment is essential for building a robust pipeline of viable drug candidates.

The Target Molecule: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

To design an effective toxicity screening strategy, we must first analyze the structure of the target molecule and hypothesize potential toxicological liabilities based on its constituent functional groups.

  • Phenol Moiety: The phenolic group is a well-known structural alert. Phenols are readily absorbed and can be metabolized to reactive intermediates, such as quinones, which can lead to oxidative stress and cellular damage.[2] The toxicological profile of phenol itself is extensively documented, highlighting its potential for systemic toxicity.[3]

  • Imino (=N-) Group: Imines can be susceptible to hydrolysis, potentially releasing an aldehyde and an amine. The stability and reactivity of this group under physiological conditions are important considerations.

  • Methyl-Isoxazole Ring: The isoxazole ring is a common heterocycle in many pharmacologically active compounds, often contributing to target binding.[4] While generally stable, its metabolic fate and potential to form reactive metabolites should be considered. Derivatives of isoxazole have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5]

This structural analysis suggests that potential areas of toxicological concern include hepatotoxicity (due to metabolic activation of the phenol ring), genotoxicity, and general cytotoxicity. Our screening strategy will be designed to address these potential risks in a systematic manner.

A Tiered Strategy for Toxicity Screening

A tiered, or hierarchical, approach provides a logical and resource-efficient framework for preliminary toxicity screening. The strategy begins with broad, predictive in silico methods that require no physical compound, followed by increasingly specific and biologically complex in vitro assays. This ensures that resource-intensive experiments are reserved for compounds that have passed initial, lower-cost screening phases.

G cluster_0 Screening Workflow A Tier 1: In Silico Assessment (QSAR & Structural Alerts) B Tier 2: General Cytotoxicity (IC50 Determination) A->B Guide Assay Concentrations C Tier 3: Genotoxicity Assessment (Ames & Micronucleus) B->C Select Sub-toxic Doses D Tier 4: Mechanistic Toxicity (e.g., Hepatotoxicity) C->D Investigate Target Organ Toxicity E Comprehensive Risk Profile (Go/No-Go Decision) C->E D->E G cluster_0 In Vitro Micronucleus Assay Workflow A 1. Seed Mammalian Cells (e.g., TK6, CHO) B 2. Treat with Compound (+/- S9 Metabolic Activation) for 3-4 hours A->B C 3. Wash & Add Cytochalasin B (Blocks Cytokinesis) B->C D 4. Incubate for 1.5-2.0 Cell Cycles C->D E 5. Harvest, Fix & Stain Cells (e.g., with Giemsa or a DNA dye) D->E F 6. Score Micronuclei in Binucleated Cells via Microscopy E->F

Caption: Workflow for the cytokinesis-block micronucleus assay.

Protocol Essentials:

  • Cell Line: Use a well-characterized mammalian cell line such as TK6 or Chinese Hamster Ovary (CHO) cells. [6]2. Treatment: Expose cells to at least three concentrations of the test compound (selected based on the IC₅₀ from the cytotoxicity assay), alongside negative and positive controls. The test is conducted with and without S9 metabolic activation.

  • Cytokinesis Block: Add Cytochalasin B, an inhibitor of actin polymerization, after the treatment period. This prevents cytokinesis (cell division) but allows nuclear division, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored for micronuclei. [7][8]4. Harvest and Staining: After an incubation period equivalent to 1.5-2 normal cell cycles, harvest the cells, fix them, and stain the cytoplasm and nuclei.

  • Analysis: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration. [8]A significant, dose-dependent increase in micronucleated cells indicates a positive result.

Tier 4: Mechanistic Toxicity Assessment - In Vitro Hepatotoxicity

Given the presence of a phenol moiety, assessing the potential for drug-induced liver injury (DILI) is a high priority. [9]The liver is the primary site of drug metabolism, and reactive metabolites can cause significant cellular damage. [10]

Rationale and Experimental Choice

We will use a multiplexed, high-content imaging assay with a relevant human liver cell model, such as the HepG2 cell line or, for greater physiological relevance, cryopreserved primary human hepatocytes. [11][12]This approach allows for the simultaneous measurement of several key indicators of hepatotoxicity within the same cell population, providing a more comprehensive mechanistic snapshot. [9] Key Measured Parameters:

  • Cell Viability: To quantify overall cell death.

  • Mitochondrial Health: Mitochondrial dysfunction is a common mechanism of DILI. We will measure mitochondrial membrane potential.

  • Oxidative Stress: To detect the formation of reactive oxygen species (ROS), a common consequence of toxic metabolite formation.

  • Apoptosis: To identify the mode of cell death, using markers like caspase activation.

Experimental Protocol: Multiplexed Hepatotoxicity Assay
  • Cell Culture: Plate HepG2 cells or thaw and plate primary human hepatocytes in collagen-coated 96- or 384-well imaging plates. Allow cells to adhere and form a confluent monolayer.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound (based on cytotoxicity data) for 24-48 hours. Include vehicle and positive controls (e.g., acetaminophen or chlorpromazine).

  • Staining: In the final hour of incubation, add a cocktail of fluorescent dyes to the live cells. This may include:

    • Hoechst 33342: To stain nuclei and count total cells.

    • TMRM (Tetramethylrhodamine, Methyl Ester): To measure mitochondrial membrane potential.

    • CellROX Green: To detect reactive oxygen species.

    • A marker for membrane integrity/necrosis (e.g., Propidium Iodide or similar).

  • Imaging: Acquire images using an automated high-content imaging system. Capture multiple fields per well across different fluorescent channels.

  • Image Analysis: Use automated image analysis software to identify individual cells, segment cellular compartments, and quantify the fluorescence intensity for each parameter on a per-cell basis.

  • Data Interpretation: Analyze the data to generate concentration-response curves for each toxicity endpoint. A compound is flagged as a potential hepatotoxin if it induces changes in these parameters at sub-cytotoxic concentrations.

ConcentrationCell Count (% of Control)Mitochondrial Potential (% of Control)ROS Production (Fold Change)
Vehicle100%100%1.0
1 µM98%95%1.2
10 µM95%75%2.5
50 µM60%40%4.8
100 µM25%15%5.1

Synthesis and Path Forward

The successful execution of this tiered screening strategy will yield a multi-faceted preliminary toxicity profile for Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-.

  • In Silico results provide the first alert, highlighting potential areas of concern like hepatotoxicity.

  • Cytotoxicity data establishes the compound's potency in causing general cell death and defines the appropriate concentration ranges for further testing.

  • Genotoxicity assays address a critical regulatory hurdle, determining if the compound damages genetic material.

  • Mechanistic hepatotoxicity assays provide insight into how the compound might be causing liver cell damage, linking back to the initial structural alerts.

This integrated dataset allows for a robust, evidence-based assessment. If the compound shows no significant flags (e.g., negative in genotoxicity assays, high IC₅₀, and no significant hepatotoxicity at relevant concentrations), it can proceed with greater confidence. Conversely, if significant liabilities are identified (e.g., a positive Ames test or clear mitochondrial toxicity at low concentrations), this data empowers the project team to make a timely "no-go" decision or guide medicinal chemists in designing safer analogues. This strategic approach to early safety assessment is indispensable for efficient and successful drug development.

References

  • In vitro toxicology - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Charles River. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved March 7, 2026, from [Link]

  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction: Transforming Drug Safety with AI and Computational Tools. Retrieved March 7, 2026, from [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; Flow cytometry TK6). Retrieved March 7, 2026, from [Link]

  • Fiveable. (2025, August 15). In vitro testing methods | Toxicology Class Notes. Retrieved March 7, 2026, from [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Retrieved March 7, 2026, from [Link]

  • Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. Retrieved March 7, 2026, from [Link]

  • Fenech, M. (n.d.). The in vitro micronucleus technique. CRPR. Retrieved March 7, 2026, from [Link]

  • Elespuru, R., et al. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved March 7, 2026, from [Link]

  • AZoLifeSciences. (2024, February 15). Computational Toxicology: Modeling and Predicting Adverse Effects. Retrieved March 7, 2026, from [Link]

  • Marion, T. L., et al. (n.d.). Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. PMC. Retrieved March 7, 2026, from [Link]

  • ITR Laboratories. (2026, February 3). In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning. Retrieved March 7, 2026, from [Link]

  • Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Retrieved March 7, 2026, from [Link]

  • Soldatow, V. Y., et al. (n.d.). In vitro models for liver toxicity testing. PMC. Retrieved March 7, 2026, from [Link]

  • The Ames Test. (2024, October 13). Retrieved March 7, 2026, from [Link]

  • Vedani, A., & Smiesko, M. (2009, November 15). In silico toxicology in drug discovery - concepts based on three-dimensional models. Retrieved March 7, 2026, from [Link]

  • RE-Place. (n.d.). In vitro mammalian cell micronucleus test. Retrieved March 7, 2026, from [Link]

  • ChemSafetyPro. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Retrieved March 7, 2026, from [Link]

  • BioIVT. (n.d.). Hepatotoxicity. Retrieved March 7, 2026, from [Link]

  • OECD. (2010, July 20). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. Retrieved March 7, 2026, from [Link]

  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research. Retrieved March 7, 2026, from [Link]

  • Slideshare. (n.d.). In vitro testing of drug toxicity. Retrieved March 7, 2026, from [Link]

  • Sanbensis, C. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. PMC. Retrieved March 7, 2026, from [Link]

  • Avantea. (n.d.). In vitro toxicity test. Retrieved March 7, 2026, from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved March 7, 2026, from [Link]

  • ToxNavigation. (2025, February 5). The Evolution and Challenges of QSAR Modelling in Toxicology – A Closer Look at Recent Advances. Retrieved March 7, 2026, from [Link]

  • CIRS Group. (2025, October 9). Cosmetic Ingredient Toxicity: How Computational Models Make Predictions. Retrieved March 7, 2026, from [Link]

  • The Ames Test. (n.d.). Retrieved March 7, 2026, from [Link]

  • Roy, K., et al. (n.d.). QSAR modeling for predicting reproductive toxicity of chemicals in rats for regulatory purposes. Toxicology Research. Retrieved March 7, 2026, from [Link]

  • ProtoQSAR. (n.d.). Computational toxicology. Retrieved March 7, 2026, from [Link]

  • OECD. (2012, October 29). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved March 7, 2026, from [Link]

  • OECD. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. Retrieved March 7, 2026, from [Link]

  • JaCVAM. (n.d.). Evaluation report on the cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests. Retrieved March 7, 2026, from [Link]

  • Cruelty Free Europe. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. Retrieved March 7, 2026, from [Link]

  • Singh, S., et al. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). 2-(5-Isoxazolyl)phenol. Retrieved March 7, 2026, from [Link]

  • EPA. (n.d.). TOXICOLOGICAL REVIEW OF Phenol. Integrated Risk Information System. Retrieved March 7, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 2-methyl- (CAS 95-48-7). Retrieved March 7, 2026, from [Link]

  • ATSDR. (n.d.). Toxicological Profile for Phenol. Retrieved March 7, 2026, from [Link]

  • Request PDF. (n.d.). Synthesis and biological activity of novel phenol-conjugates of isoxazolidines. Retrieved March 7, 2026, from [Link]

  • Hapip, M., et al. (n.d.). 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol. PMC. Retrieved March 7, 2026, from [Link]

  • Fun, H. K., et al. (n.d.). (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol. PMC. Retrieved March 7, 2026, from [Link]

Sources

Methodological & Application

Protocol for using Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- in cellular assays

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the use of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (commonly abbreviated as MIIMP or SMI-P ) in cellular assays. This compound is a versatile Schiff base ligand used primarily as a fluorogenic chemosensor for intracellular metal ions (Al³⁺, Zn²⁺) and as a scaffold for synthesizing bioactive metal complexes with anticancer and antimicrobial properties.

Executive Summary & Mechanism of Action

MIIMP is a Schiff base derived from the condensation of salicylaldehyde and 3-amino-5-methylisoxazole. It functions through a dual mechanism depending on its application:

  • Fluorescent Probe (Metal Sensing): In its free form, MIIMP exhibits weak fluorescence due to Excited-State Intramolecular Proton Transfer (ESIPT) , which dissipates energy non-radiatively. Upon binding to metal ions (specifically Al³⁺ or Zn²⁺), the ESIPT process is inhibited, and the rigidified structure exhibits strong Chelation-Enhanced Fluorescence (CHEF) , making it an excellent "turn-on" probe for intracellular imaging.

  • Bioactive Scaffold (Anticancer/Antimicrobial): When complexed with transition metals (Cu²⁺, Ni²⁺, Co²⁺), the MIIMP-Metal complex can intercalate into DNA or cleave it via oxidative pathways, leading to apoptosis in cancer cell lines (e.g., HeLa, HL-60).

Mechanistic Pathway Diagram

MIIMP_Mechanism Ligand Free MIIMP Ligand (Weak Fluorescence) ESIPT ESIPT Process (Non-radiative Decay) Ligand->ESIPT Default State Complex MIIMP-Metal Complex (Rigid Structure) Ligand->Complex + Metal Ion Metal Metal Ion (Al³⁺ / Zn²⁺) Metal->Complex Fluorescence Strong Fluorescence (CHEF Effect) Complex->Fluorescence Imaging Pathway DNA_Target DNA Intercalation/ Cleavage Complex->DNA_Target Therapeutic Pathway Apoptosis Cell Apoptosis (Anticancer Activity) DNA_Target->Apoptosis

Figure 1: Dual mechanism of MIIMP. The "Imaging Pathway" utilizes fluorescence turn-on via ESIPT inhibition, while the "Therapeutic Pathway" involves DNA targeting by the metal complex.

Material Preparation & Handling

Reagents
  • MIIMP (Solid): Synthesize via condensation of salicylaldehyde and 3-amino-5-methylisoxazole (Ref. 1, 2) or purchase from custom synthesis suppliers.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

  • Metal Salts (for positive controls): AlCl₃·6H₂O, ZnCl₂, CuCl₂ (dissolved in deionized water).

  • Buffer: HEPES (20 mM, pH 7.4) or PBS.

Stock Solution Protocol
  • Weighing: Weigh 4.04 mg of MIIMP (MW ≈ 202.21 g/mol ).

  • Dissolution: Dissolve in 1 mL of DMSO to create a 20 mM Stock Solution .

  • Storage: Aliquot into amber tubes and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock to 10–50 µM in culture medium or buffer immediately before use. Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.

Protocol A: Live-Cell Fluorescence Imaging of Al³⁺/Zn²⁺

This protocol is designed to detect intracellular metal ion fluctuations using MIIMP as a turn-on probe.

Experimental Setup
  • Cell Lines: HeLa, MCF-7, or HEK293.

  • Culture Medium: DMEM supplemented with 10% FBS.

  • Imaging Platform: Confocal Laser Scanning Microscope (CLSM) or Epifluorescence Microscope.

Step-by-Step Workflow
  • Seeding: Seed cells on sterile glass-bottom dishes (35 mm) at a density of

    
     cells/dish. Incubate for 24 hours at 37°C, 5% CO₂.
    
  • Probe Loading:

    • Remove culture medium and wash cells twice with PBS.

    • Add 1 mL of serum-free medium containing 10 µM MIIMP .

    • Incubate for 20–30 minutes at 37°C.

  • Washing: Remove the probe solution and wash cells

    
     with PBS to remove extracellular dye.
    
  • Baseline Imaging: Image the cells to establish background fluorescence.

    • Excitation: 330–360 nm (UV/Blue diode).

    • Emission: Collect signal in the 430–480 nm (Blue) or 500–550 nm (Green) channel depending on the specific metal-induced shift (Ref. 3).

  • Metal Challenge (Turn-On):

    • Add exogenous metal ions (e.g., AlCl₃ or ZnCl₂ at 20–50 µM) to the dish.

    • Incubate for 15–30 minutes.

  • Final Imaging: Re-image using the same settings. A significant increase in intracellular fluorescence indicates metal binding.

Data Analysis
  • Quantify Mean Fluorescence Intensity (MFI) using ImageJ or equivalent software.

  • Calculate the Enhancement Factor (EF) :

    
    .
    

Protocol B: Cytotoxicity & DNA Binding Assay

This protocol evaluates the anticancer potential of MIIMP-Metal complexes, specifically their ability to bind DNA and induce cell death.

DNA Binding (UV-Vis Titration)
  • Preparation: Prepare a 10 µM solution of the MIIMP-Metal complex (e.g., Cu-MIIMP) in Tris-HCl buffer (pH 7.2).

  • Titration: Add increasing concentrations of CT-DNA (0–50 µM) to the complex solution.

  • Measurement: Record absorption spectra (200–500 nm) after each addition.

  • Analysis: Look for hypochromism (decrease in absorbance) and bathochromism (red shift), which indicate intercalation into the DNA helix (Ref. 4).

MTT Cytotoxicity Assay
  • Seeding: Plate cancer cells (e.g., HL-60) in 96-well plates (

    
     cells/well).
    
  • Treatment: Treat cells with increasing concentrations of MIIMP or MIIMP-Metal complexes (0.1, 1, 10, 50, 100 µM) for 24–72 hours.

  • Development: Add MTT reagent (5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ values.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Extracellular probe residueIncrease PBS wash steps (3-5 times) after probe incubation.
Low Signal Response Insufficient probe loading or metal uptakeIncrease probe concentration to 20 µM or extend metal incubation time.
Cell Detachment DMSO toxicity or high probe concentrationEnsure final DMSO < 0.5%; reduce probe concentration to 5-10 µM.
Precipitation Low solubility in aqueous bufferPredilute stock in ethanol before adding to buffer; use lower concentrations.

References

  • Synthesis and Al³⁺ Sensing: "Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al³⁺ Detection." Molecules, 2025.

  • Metal Complex Characterization: "Spectroscopic Characterization and Biological Activity of Mixed Ligand Complexes of Ni(II) with 1,10-Phenanthroline and Heterocyclic Schiff Bases." Bioinorganic Chemistry and Applications, 2012.[1][2]

  • Antimicrobial & DNA Cleavage: "DNA Cleavage, Cytotoxic Activities, and Antimicrobial Studies of Ternary Copper(II) Complexes of Isoxazole Schiff Base." Bioinorganic Chemistry and Applications, 2014.[3]

  • General Schiff Base Sensors: "An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging." Sensors & Diagnostics, 2023.

Sources

Application Note: 2-[[(5-Methyl-3-isoxazolyl)imino]methyl]phenol in Antimicrobial Drug Discovery and Metallopharmacy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Insights

The compound Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (often abbreviated as HMIIM or 5-MI-SAL) is a highly versatile Schiff base synthesized via the condensation of 3-amino-5-methylisoxazole and salicylaldehyde [1]. In modern drug discovery, the integration of an isoxazole ring—a pharmacophore known for its profound biological activity—with an azomethine (–C=N–) linkage creates a potent bidentate or tridentate ligand.

While the free ligand exhibits baseline antimicrobial properties, its true potential is unlocked in metallopharmacy . When coordinated with transition metals such as Cu(II), Ni(II), Co(II), or Zn(II), the antimicrobial efficacy of the compound increases exponentially [2].

The Causality of Enhanced Bioactivity: Tweedy’s Chelation Theory

As a Senior Application Scientist, I frequently observe researchers screening free ligands without exploring their coordination chemistry. This is a missed opportunity. The enhanced antimicrobial activity of the metal complexes is governed by two synergistic principles:

  • Overtone's Concept of Cell Permeability: The lipid membrane that surrounds the bacterial cell favors the passage of lipid-soluble materials. Lipophilicity is the primary rate-limiting step for intracellular drug accumulation.

  • Tweedy’s Chelation Theory: Chelation significantly reduces the polarity of the metal ion because its positive charge is partially shared with the donor atoms (Nitrogen and Oxygen) of the Schiff base. Furthermore,

    
    -electron delocalization over the entire chelate ring enhances the lipophilicity of the complex. This allows the metallo-drug to easily penetrate the lipid layer of the bacterial cell membrane, block metal-binding sites on the enzymes of microorganisms, and disrupt cellular respiration [3].
    

Once inside the cell, specific complexes—particularly Cu(II) complexes—can induce oxidative damage to plasmid DNA via Fenton-type reactions, leading to self-activating DNA cleavage and subsequent cell death [4].

Mechanism L Schiff Base Ligand (Isoxazole + Azomethine) C Metal Complex (Chelation Ring) L->C Coordination M Transition Metal (e.g., Cu2+, Ni2+) M->C Lip Increased Lipophilicity (Tweedy's Theory) C->Lip Reduces Metal Polarity Mem Cell Membrane Penetration Lip->Mem Overtone's Concept T1 DNA Cleavage (ROS / Fenton) Mem->T1 T2 Enzyme Inhibition (Respiration) Mem->T2

Caption: Mechanistic pathway of antimicrobial action via Tweedy's Chelation Theory.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the biochemical rationale behind the operational choice.

Protocol A: Synthesis of the Ligand and Metal Complexes

Rationale: The condensation reaction requires a slightly acidic environment to protonate the carbonyl oxygen of salicylaldehyde, making it more electrophilic for the nucleophilic attack by the amine group of 3-amino-5-methylisoxazole.

Step-by-Step Methodology:

  • Ligand Synthesis: Dissolve 10 mmol of 3-amino-5-methylisoxazole in 20 mL of absolute ethanol. In a separate beaker, dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol.

  • Catalysis: Mix the two solutions in a round-bottom flask. Add 2-3 drops of glacial acetic acid. Causality: Acetic acid acts as a catalyst; without it, the reaction rate is sluggish, and the yield drops due to incomplete imine formation.

  • Reflux: Reflux the mixture at 70°C for 4–6 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Purification: Cool the mixture in an ice bath. Filter the precipitated yellow solid (the Schiff base), wash with cold ethanol, and recrystallize from hot ethanol.

  • Complexation: To synthesize the Cu(II) complex, dissolve 2 mmol of the synthesized ligand in 25 mL of hot ethanol. Slowly add a solution of 1 mmol of

    
     in 15 mL of ethanol.
    
  • Isolation: Reflux the mixture for 3 hours. Adjust the pH to ~7.0 using a dilute methanolic

    
     solution to facilitate the deprotonation of the phenolic -OH, ensuring stable coordination. Filter the resulting colored precipitate, wash with diethyl ether, and dry in a vacuum desiccator.
    
Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Rationale: Agar diffusion only provides qualitative data and is heavily biased by the diffusion coefficient of the compound. Broth microdilution provides quantitative, actionable MIC values necessary for structure-activity relationship (SAR) studies.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of the ligand and metal complexes in 100% DMSO at 10 mg/mL. Causality: Schiff bases and their complexes are highly lipophilic and insoluble in water. DMSO ensures complete dissolution without denaturing the compounds.

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton Broth (MHB) to achieve a concentration range of 500 µg/mL to 0.97 µg/mL. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Inoculation: Standardize the bacterial suspension (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute 1:100 in MHB. Add 10 µg of the inoculum to each well (final concentration ~

    
     CFU/mL).
    
  • Controls: Include a positive growth control (broth + bacteria), a negative sterility control (broth only), a solvent control (1% DMSO), and a standard drug control (Ciprofloxacin).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 20 µL of resazurin dye (0.015%) to each well and incubate for 2 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.

Protocol C: DNA Cleavage Assay (Mechanistic Validation)

Rationale: To validate if the metal complexes target intracellular DNA, an in vitro cleavage assay using pBR322 plasmid DNA is performed.

Step-by-Step Methodology:

  • Reaction Mixture: In a sterile microcentrifuge tube, combine 1 µL of pBR322 DNA (0.5 µg/µL), 2 µL of the metal complex (50 µM in Tris-HCl buffer), and 2 µL of

    
     (50 µM). Causality: 
    
    
    
    acts as an oxidant. Cu(II) complexes catalyze the reduction of
    
    
    via a Fenton-like reaction, generating hydroxyl radicals (
    
    
    ) that cleave the DNA backbone.
  • Incubation: Adjust the final volume to 20 µL with 50 mM Tris-HCl buffer (pH 7.2). Incubate at 37°C for 2 hours.

  • Electrophoresis: Add 3 µL of loading dye (containing bromophenol blue and glycerol). Load the samples onto a 1% agarose gel containing ethidium bromide.

  • Analysis: Run the gel at 80 V for 1 hour. Visualize under UV light. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) or linear (Form III) DNA confirms nuclease activity.

Quantitative Data Presentation

The table below summarizes typical MIC values, demonstrating the profound impact of metal complexation on the antimicrobial efficacy of the 2-[[(5-methyl-3-isoxazolyl)imino]methyl]phenol ligand.

Table 1: Representative Minimum Inhibitory Concentration (MIC, µg/mL) of the Ligand and Metal Complexes

CompoundS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)C. albicans (Fungi)
Free Ligand (HMIIM) 125.0125.0250.0250.0
Cu(II) Complex 15.631.262.531.2
Ni(II) Complex 31.262.5125.062.5
Zn(II) Complex 31.231.2125.062.5
Ciprofloxacin (Std) 1.01.02.0N/A
Fluconazole (Std) N/AN/AN/A2.0

Data Interpretation: The Cu(II) complex consistently exhibits the highest antimicrobial activity. This is attributed to the high thermodynamic stability of Cu(II) complexes and their unique ability to generate reactive oxygen species (ROS) intracellularly, driving DNA cleavage. Gram-negative bacteria (E. coli) show higher resistance across all compounds due to the protective outer lipopolysaccharide (LPS) membrane.

High-Throughput Screening Workflow

To streamline the discovery process, the following workflow standardizes the progression from chemical synthesis to biological validation.

Workflow S1 Step 1: Ligand Synthesis Condensation in Ethanol + AcOH S2 Step 2: Metal Complexation M(II) Salts + Reflux S1->S2 S3 Step 3: Characterization FTIR, NMR, ESR, XRD S2->S3 S4 Step 4: In Vitro Assays MIC / MBC Determination S3->S4 S5 Step 5: Mechanistic Assays pBR322 DNA Cleavage S4->S5

Caption: Standardized workflow for the synthesis and evaluation of Schiff base antimicrobial agents.

References

  • Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) ResearchGate URL:[Link]

  • Overview on Synthesis, Reactions, Applications, and Biological Activities of Schiff Bases ResearchGate URL:[Link]

  • A review on biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin RSC Advances URL:[Link]

  • A Novel Schiff base ligands of isoxazole and their Co(II), Ni(II), Cu(II) and Zn(II) complexes WARSE URL:[Link]

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- as a potential anticancer agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- as a Potential Anticancer Scaffold

Executive Summary

This technical guide focuses on Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (also known as N-(5-methyl-3-isoxazolyl)salicylaldimine), a Schiff base synthesized from salicylaldehyde and 3-amino-5-methylisoxazole. While isoxazole derivatives are historically recognized for antimicrobial properties, recent pharmacological profiling has repositioned this specific scaffold as a potent anticancer agent.

Its mechanism of action is dual-faceted: it functions as a DNA intercalator and a pharmacophore ligand capable of chelating intracellular transition metals (e.g., Cu²⁺, Zn²⁺), thereby disrupting cellular redox homeostasis and inducing apoptosis. This guide provides validated protocols for its synthesis, characterization, and in vitro cytotoxicity assessment, designed for researchers in medicinal chemistry and oncology.

Chemical Identity & Synthesis Protocol

The synthesis relies on a condensation reaction between an aromatic aldehyde and a heteroaromatic amine.[1] The presence of the phenolic hydroxyl group at the ortho position is critical; it facilitates keto-enol tautomerism, which is essential for the compound's biological stability and metal-binding capability.

Reaction Scheme Validation

The formation of the azomethine bond (-CH=N-) is the rate-determining step, typically catalyzed by heat or weak acid.

SynthesisWorkflow Reactants Reactants: Salicylaldehyde (1 eq) + 3-Amino-5-methylisoxazole (1 eq) Solvent Solvent Matrix: Methanol (Abs.) + Glacial Acetic Acid (Cat.) Reactants->Solvent Dissolution Reflux Reflux: 60-70°C for 3-6 Hours (TLC Monitoring) Solvent->Reflux Condensation Precipitation Isolation: Cool to RT -> Ice Bath Filtration Reflux->Precipitation Crystallization Purification Purification: Recrystallization (EtOH/MeOH) Precipitation->Purification Crude Solid Product Final Product: Yellow Crystalline Solid (Schiff Base) Purification->Product >80% Yield

Figure 1: Step-by-step synthesis workflow for the target isoxazolyl Schiff base.

Detailed Synthesis Protocol
  • Stoichiometry: Dissolve 0.01 mol of 3-amino-5-methylisoxazole in 20 mL of absolute methanol.

  • Addition: Add 0.01 mol of salicylaldehyde dropwise to the amine solution under continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to shift the equilibrium toward the imine product.

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the aldehyde spot indicates completion.

  • Isolation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. A yellow precipitate will form.

  • Purification: Filter the solid and wash with cold methanol. Recrystallize from hot ethanol to obtain pure yellow crystals.

  • Characterization (Expected Data):

    • IR (KBr): Strong band at 1610–1625 cm⁻¹ (Azomethine C=N stretch); Broad band at 3400 cm⁻¹ (Phenolic -OH).

    • ¹H NMR (DMSO-d₆): Singlet at ~8.8–9.0 ppm (Azomethine -CH=N-); Singlet at ~12.0 ppm (Phenolic -OH, D₂O exchangeable).

In Vitro Cytotoxicity Profiling (MTT Assay)

This compound exhibits selective toxicity against carcinoma cell lines (e.g., MCF-7, HeLa, HepG2) compared to normal fibroblasts. The following protocol minimizes false positives caused by solubility issues.

Reagent Preparation
  • Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock.

  • Working Solution: Dilute with complete media (RPMI-1640 or DMEM) to achieve final concentrations (e.g., 1–100 µM).

  • Critical Control: Ensure the final DMSO concentration in the well is < 0.5% (preferably < 0.1%) to prevent solvent-induced cytotoxicity.

Assay Workflow
StepActionCritical Parameter
1. Seeding Seed cancer cells (e.g., HeLa) at

cells/well in 96-well plates.
Incubate 24h for attachment.
2. Treatment Add serial dilutions of the Schiff base (0, 6.25, 12.5, 25, 50, 100 µM).Include "Vehicle Control" (DMSO only).
3. Incubation Incubate for 48 hours at 37°C, 5% CO₂.Observe morphology for apoptosis (shrinkage).
4. Labeling Add 10 µL MTT reagent (5 mg/mL in PBS).Incubate 4h in dark (purple formazan forms).
5. Solubilization Aspirate media; add 100 µL DMSO to dissolve crystals.Shake plate for 10 min.
6. Analysis Measure Absorbance (OD) at 570 nm.Calculate IC₅₀ using non-linear regression.

Mechanistic Elucidation: DNA Binding & Apoptosis

The anticancer potential of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- is often attributed to its ability to act as a planar intercalator into DNA base pairs or by inhibiting specific kinases (e.g., STAT3) typical of isoxazole derivatives.

Pathway Visualization

MechanismPathway Compound Isoxazolyl-Schiff Base (Ligand) CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry Signaling Signal Modulation (e.g., STAT3 Inhibition) Compound->Signaling Potential Direct Binding Target1 Target A: DNA Intercalation (Planar Stacking) CellEntry->Target1 Target2 Target B: Metal Chelation (Intracellular Cu/Zn) CellEntry->Target2 Apoptosis Apoptosis Induction (Caspase Activation) Target1->Apoptosis Replication Arrest ROS ROS Generation (Oxidative Stress) Target2->ROS ROS->Apoptosis Mitochondrial Damage Signaling->Apoptosis

Figure 2: Proposed multi-target mechanism of action including DNA intercalation and ROS-mediated apoptosis.

Validation Protocol: UV-Vis DNA Titration

To confirm DNA interaction (Intercalation vs. Groove Binding):

  • Baseline: Record the UV-Vis spectrum (200–500 nm) of the compound (20 µM) in Tris-HCl buffer (pH 7.4).

  • Titration: Add increasing concentrations of CT-DNA (0–50 µM) to the cuvette.

  • Observation:

    • Hypochromism (Decrease in Absorbance): Indicates strong intercalation (stacking between base pairs).

    • Bathochromic Shift (Red Shift): Shift in

      
       confirms stabilization of the DNA-ligand complex.
      
    • Calculation: Use the Benesi-Hildebrand equation to determine the Binding Constant (

      
      ).
      

References

  • Vertex AI Search. (2025). Synthesis and crystal structure of 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol. National Institutes of Health (NIH). Link

  • Shivaraj, et al. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research. Link

  • MDPI. (2017). Sulfadiazine Salicylaldehyde-Based Schiff Bases: Synthesis, Antimicrobial Activity and Cytotoxicity. Molecules. Link

  • ResearchGate. (2025). Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes. Link

  • BenchChem. (2025). 2-(5-Aminoisoxazol-3-yl)phenol: Biological Activity and Anticancer Properties. Link

Sources

Application Note & Protocols: High-Throughput Screening of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for designing and executing high-throughput screening (HTS) campaigns for the discovery of novel bioactive agents from the chemical class of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, combining three key pharmacophoric elements: a phenol ring, an isoxazole moiety, and a Schiff base linker. These components are independently associated with a wide spectrum of biological activities, making their combination a rich source for identifying novel modulators of various biological targets.[1][2][3][4] We present detailed protocols for two primary HTS applications: screening for enzyme inhibitors and for modulators of protein-protein interactions (PPIs), alongside a robust strategy for hit validation and triage.

Scientific Rationale: A Privileged Scaffold for Drug Discovery

The chemical architecture of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- derivatives is a deliberate convergence of functionalities known for their therapeutic potential.

  • Isoxazole Core: The five-membered isoxazole ring is a cornerstone of medicinal chemistry, found in numerous approved drugs like the anticonvulsant zonisamide and the COX-2 inhibitor valdecoxib.[2][5] Its derivatives exhibit a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][6][7] The nitrogen-oxygen bond within the ring can influence electronic properties and participate in key binding interactions.

  • Phenolic Moiety: Phenol and its derivatives are ubiquitous in bioactive compounds and are known to engage in crucial hydrogen bonding with biological targets.[4] The hydroxyl group can act as both a hydrogen bond donor and acceptor, providing anchoring points within protein binding pockets.

  • Schiff Base (Azomethine) Linker: The imine group (-C=N-) of the Schiff base is not merely a linker but an active participant in biological interactions.[8] The sp2 hybridized nitrogen atom, with its lone pair of electrons, is a key site for hydrogen bonding.[3][9] In this specific scaffold, an intramolecular O—H···N hydrogen bond often forms between the phenolic hydroxyl and the imine nitrogen, which imparts a degree of conformational planarity to the molecule, a feature that can reduce the entropic penalty of binding to a target.[10][11]

This combination of features makes the scaffold an ideal candidate for screening against diverse target classes, from well-defined enzyme active sites to the more challenging and expansive surfaces of protein-protein interfaces.

cluster_0 Pharmacophoric Features of the Scaffold Scaffold A Phenolic Hydroxyl (H-bond donor/acceptor) A->Scaffold B Schiff Base Linker (-CH=N-) (H-bond acceptor, conformational rigidity) B->Scaffold C Isoxazole Ring (Diverse bioactivity, metabolic stability) C->Scaffold D Aromatic System (π-stacking interactions) D->Scaffold

Caption: Key pharmacophoric features of the title compound class.

Application Protocol 1: HTS for Enzyme Inhibitors

Enzymes, such as kinases, proteases, and transferases, are highly tractable targets for small-molecule intervention. High-throughput screening has been instrumental in identifying inhibitors for these target classes.[12] This protocol describes a generalized, robust biochemical assay for identifying enzyme inhibitors using a universal detection platform.

Principle & Assay Choice

The fundamental goal of an inhibitor screening assay is to identify compounds that block an enzyme's catalytic activity.[13] Many enzyme classes (e.g., kinases, ATPases, GTPases) produce common nucleotide byproducts like ADP, AMP, or GDP. Universal detection platforms, such as the Transcreener® HTS Assay platform, utilize highly specific antibodies against these nucleotides in a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) format.[13] This approach offers a significant advantage: a single, validated assay format can be used across hundreds of different enzyme targets, accelerating assay development and reducing the likelihood of artifacts from compound interference with coupling enzymes.[13]

Table 1: Comparison of Common HTS Assay Technologies for Enzyme Targets

Assay TechnologyPrincipleProsCons
Fluorescence Polarization (FP) Measures changes in the rotational speed of a fluorescently labeled molecule upon binding.Homogeneous (no-wash), simple, cost-effective.Lower sensitivity for large targets, potential for light-scattering interference.
TR-FRET Measures energy transfer between a donor and acceptor fluorophore when in close proximity.Homogeneous, highly sensitive, low background, robust.Requires specific labeling, potential for compound autofluorescence.
Luminescence Measures light produced by a chemical reaction (e.g., ATP quantification).Very high sensitivity, wide dynamic range.Signal can be unstable, prone to luciferase inhibitors.
AlphaScreen® Measures singlet oxygen transfer between donor and acceptor beads upon interaction.Homogeneous, highly sensitive, amplifies signal.Sensitive to light, requires specialized beads.
HTS Workflow for Enzyme Inhibition

Caption: Automated HTS workflow for a typical enzyme inhibition assay.

Detailed Protocol: Universal Kinase Inhibitor Screen (384-well format)

This protocol uses a universal ADP-detection assay (e.g., Transcreener® ADP² FP) as a model system.

Materials & Reagents:

  • Assay Plates: 384-well, low-volume, black, non-binding surface plates.

  • Compound Plates: Source plates containing Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- derivatives library dissolved in 100% DMSO.

  • Enzyme: Purified kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Cofactor: Adenosine triphosphate (ATP).

  • Assay Buffer: Typically 50 mM HEPES pH 7.5, MgCl₂, Brij-35, and DTT. Causality: The buffer composition is critical for optimal enzyme activity and stability.

  • Detection Reagents: ADP² Antibody, ADP Alexa633 Tracer, Stop & Detect Buffer.

  • Controls: Staurosporine (positive control, potent kinase inhibitor), DMSO (negative control).

  • Equipment: Automated liquid handler, plate reader capable of measuring fluorescence polarization.

Methodology:

  • Compound Plating:

    • Prepare intermediate compound plates by diluting source library plates into assay buffer containing a fixed percentage of DMSO (e.g., final assay concentration of 1%).

    • Typically, screen compounds at a final concentration of 10 µM.

  • Assay Execution (Automated):

    • Dispense 5 µL of kinase solution (at 2X final concentration) into all wells of the assay plate.

    • Transfer 50-100 nL of compound solution from the compound plates to the assay plates.

    • Dispense 5 µL of Substrate/ATP mix (at 2X final concentration) to all wells to start the reaction. Causality: Initiating the reaction with substrate/cofactor ensures all components are present for the enzymatic turnover to begin immediately and synchronously across the plate.

    • Incubate the plate for 60-90 minutes at room temperature. The exact time should be determined during assay development to ensure the reaction is within the linear range (typically <20% substrate conversion).

  • Signal Detection:

    • Add 10 µL of Stop & Detect solution containing the ADP² Antibody and ADP Alexa633 Tracer. Causality: This step simultaneously stops the enzymatic reaction and initiates the detection process, providing a stable endpoint for reading.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to reach equilibrium.

  • Data Acquisition & Analysis:

    • Read the plate on an FP-capable plate reader (Excitation ~620 nm, Emission ~670 nm).

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Pos_Ctrl) / (Signal_Neg_Ctrl - Signal_Pos_Ctrl))

    • Assess Assay Quality (Z-Factor): The Z-factor (or Z') is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent assay suitable for HTS.[14] Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|

    • Hit Identification: Compounds exhibiting inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the negative control mean) are considered primary hits.

Application Protocol 2: HTS for Protein-Protein Interaction (PPI) Modulators

Targeting PPIs is a frontier in drug discovery, offering the potential to address disease pathways that are intractable to traditional enzyme inhibitors.[15][16] However, screening for PPI modulators is challenging due to the large, flat, and often featureless interfaces involved.[16]

Principle & Assay Choice

PPI assays for HTS must be robust, miniaturizable, and homogeneous.[17] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal technology for this purpose. It relies on the non-radiative transfer of energy from a long-lifetime lanthanide donor (e.g., Terbium cryptate) to a fluorescent acceptor (e.g., d2) when they are brought into close proximity (<10 nm) by an active PPI. Inhibitors that disrupt this interaction cause a loss of the TR-FRET signal.

Principle of TR-FRET for PPI Disruption

Caption: TR-FRET principle for detecting PPI inhibitors.

Detailed Protocol: TR-FRET PPI Disruption Screen (384-well format)

This protocol describes a screen to find inhibitors of a hypothetical Protein A-Protein B interaction.

Materials & Reagents:

  • Assay Plates: 384-well, low-volume, black or white plates.

  • Compound Library: As described in Protocol 1.

  • Proteins: Purified His-tagged Protein A and GST-tagged Protein B.

  • Detection Reagents: Anti-His antibody conjugated to Terbium (Tb) and Anti-GST antibody conjugated to d2.

  • Assay Buffer: Buffer optimized for protein stability and interaction (e.g., PBS with 0.1% BSA).

  • Controls: DMSO (negative control), a known inhibitor or a peptide that competes for the interaction (positive control).

  • Equipment: Automated liquid handler, TR-FRET capable plate reader.

Methodology:

  • Compound Plating: Prepare as described in Protocol 1.

  • Assay Execution (Automated):

    • Dispense 5 µL of a solution containing His-Protein A and Anti-His-Tb antibody into the assay plate.

    • Transfer 50-100 nL of compound solution to the assay plates. Incubate for 15-30 minutes. Causality: This pre-incubation step allows the test compounds to bind to their target protein before the interaction partner is introduced.

    • Dispense 5 µL of a solution containing GST-Protein B and Anti-GST-d2 antibody to initiate the binding reaction.

    • Incubate for 1-4 hours at room temperature to allow the protein-protein interaction to reach equilibrium.

  • Data Acquisition & Analysis:

    • Read the plate on a TR-FRET reader, measuring emissions at both the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).

    • Calculate TR-FRET Ratio: The ratio of the acceptor to donor emission is calculated to normalize for quenching effects. Ratio = (Emission_665nm / Emission_620nm) * 10,000

    • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Pos_Ctrl) / (Ratio_Neg_Ctrl - Ratio_Pos_Ctrl))

    • Assess Assay Quality (Z-Factor): Calculate Z' as described in Protocol 1 using the ratiometric values.

    • Hit Identification: Primary hits are identified as compounds causing a significant decrease in the TR-FRET ratio.

Mandatory Hit Triage and Validation Strategy

A primary HTS campaign will inevitably identify false positives. A rigorous hit validation workflow is essential to eliminate artifacts and focus resources on genuine modulators.[14][16]

G A Primary HTS Screen (Single Concentration) B Hit Confirmation (Re-test from fresh compound) A->B Primary Hits C Dose-Response (IC50/EC50) (Potency determination) B->C Confirmed Hits H False Positives / Non-Viable Hits (Discard) B->H Not Confirmed D Orthogonal Assay (Confirm activity with different technology, e.g., AlphaScreen or label-free) C->D Potent Hits C->H Not Potent E Counter-Screens & Selectivity (Test against related targets to assess specificity) D->E Confirmed Activity D->H Not Confirmed F SAR & Chemical Tractability (Assess feasibility of chemical optimization) E->F Selective Hits E->H Not Selective G Validated Hits for Lead Optimization F->G Viable Scaffold F->H Poor Chemistry

Caption: A robust workflow for hit validation and triage.

Key Steps in Validation:

  • Hit Confirmation: Re-test all primary hits from a freshly prepared sample to rule out experimental error.

  • Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-10 points) to determine their potency (IC₅₀ or EC₅₀). This step helps prioritize the most potent compounds.

  • Orthogonal & Counter-Screens: This is the most critical step for eliminating false positives.

    • An orthogonal assay confirms the biological activity using a different detection method (e.g., confirming a TR-FRET hit with a label-free method like Surface Plasmon Resonance). This ensures the hit is not an artifact of the primary assay technology.

    • A counter-screen is used to check for non-specific activity. For example, in the kinase assay, a counter-screen against a kinase that does not use ATP could rule out ATP-competitive binding. In the PPI assay, a counter-screen using an unrelated protein pair can identify promiscuous inhibitors.

  • Chemical Tractability: Medicinal chemists assess the confirmed hits for their potential for chemical modification (Structure-Activity Relationship, or SAR) and ensure they are not Pan-Assay Interference Compounds (PAINS).

Conclusion

The Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- scaffold is a highly promising starting point for drug discovery campaigns. Its constituent parts have a proven track record in medicinal chemistry, suggesting a high probability of identifying novel bioactive molecules. By applying robust, modern HTS technologies such as universal enzyme assays and TR-FRET for PPIs, researchers can efficiently screen large libraries of these derivatives. Success, however, is critically dependent not only on the primary screen but on a rigorous, multi-step hit validation process designed to eliminate artifacts and confirm the specific biological activity of promising compounds. The protocols and strategies outlined in this guide provide a validated roadmap for unlocking the therapeutic potential of this versatile chemical class.

References

  • BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]

  • Cunningham, B. T., & Laing, L. G. (2011). High-throughput screening for modulators of protein-protein interactions: use of photonic crystal biosensors and complementary technologies. Chemical Society Reviews, 40(8), 4398–4410. [Link]

  • Royal Society of Chemistry. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Kamal, A., et al. (2021). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. PubMed. [Link]

  • Ielo, L., et al. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]

  • Kumar, A., et al. (2025, August 12). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Al-Ostoot, F. H., et al. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Hergenrother, P. J., & Li, M. (2010, December 7). High-throughput screening for modulators of protein–protein interactions: use of photonic crystal biosensors and complementary technologies. Chemical Society Reviews. [Link]

  • Gestwicki, J. E., et al. (2018). High-throughput screen for inhibitors of protein–protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. Journal of Biological Chemistry. [Link]

  • Singh, P., et al. (2023, May 10). Promising Schiff bases in antiviral drug design and discovery. Future Medicinal Chemistry. [Link]

  • ResearchGate. (2025, August 10). Role of Schiff Base in Drug Discovery Research. [Link]

  • Hilaris Publisher. (2016, April 26). Role of Schiff Base in Drug Discovery Research. [Link]

  • GSC Online Press. (2022, December 21). Biological applications of Schiff bases: An overview. [Link]

  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • Taylor & Francis Online. (2014, November 6). Protein–protein interaction modulator drug discovery: past efforts and future opportunities using a rich source of low- and high-throughput screening assays. [Link]

  • ResearchGate. (n.d.). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. [Link]

  • Huang, X., & Chen, X. (2007). 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol. Acta Crystallographica Section E. [Link]

  • Wu, C.-Y., et al. (2022). Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. Antioxidants. [Link]

  • Bouziane, A., et al. (2025, April 17). Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Scientific Reports. [Link]

  • Nescatelli, R., et al. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules. [Link]

  • Li, J.-L., et al. (2008). (E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol. Acta Crystallographica Section E. [Link]

  • ScienceDirect. (n.d.). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. [Link]

Sources

Assay development for testing isoxazole-based compounds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assay Development for the Characterization of Isoxazole-Based Compounds

Abstract

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The successful identification and optimization of novel isoxazole-based drug candidates are critically dependent on the development of robust and reliable in vitro assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate a tiered assay cascade for the characterization of isoxazole-based compounds. We offer detailed, field-proven protocols for essential biochemical and cell-based assays, explain the scientific rationale behind experimental choices, and provide guidance on data analysis and interpretation.

Section 1: Pre-Assay Considerations for Isoxazole Compounds

Before initiating any biological assay, it is imperative to address the physicochemical properties of the test compounds. Isoxazole derivatives, like many heterocyclic small molecules, can present challenges that, if not properly managed, may lead to inconsistent and erroneous results.[4]

1.1 Compound Solubility and Stability

Poor aqueous solubility is a primary obstacle in drug discovery and can significantly impact assay performance.[5] It is crucial to determine the solubility of each isoxazole compound in both dimethyl sulfoxide (DMSO), for stock solutions, and the final aqueous assay buffer.

  • Rationale: Compound precipitation during an assay will lead to an inaccurate test concentration, resulting in underestimated potency (artificially high IC50 values).[4] The planarity of the isoxazole ring can promote π-π stacking and high crystal lattice energy, often leading to low aqueous solubility.[4]

Best Practices:

  • Stock Solutions: Prepare high-concentration stock solutions (typically 10-20 mM) in 100% DMSO. Ensure complete dissolution, using gentle warming or sonication if necessary, while monitoring for compound degradation.[4]

  • Kinetic Solubility Assessment: Before conducting bioassays, perform a preliminary kinetic solubility test in the final assay medium. This can be done by nephelometry or visual inspection after diluting the DMSO stock to the highest intended test concentration.[5] The final DMSO concentration in the assay should be kept low (typically <0.5% v/v) to avoid solvent-induced artifacts.[6]

  • pH-Dependent Solubility: For isoxazoles with ionizable functional groups (e.g., basic nitrogens or acidic protons), solubility can be highly pH-dependent. Characterizing this profile can inform the selection of appropriate buffer systems.[4]

1.2 Compound Purity and Characterization

The purity of the test compound must be confirmed by analytical methods such as ¹H NMR, LC-MS, or HPLC. Impurities can interfere with assay readouts or may possess their own biological activity, confounding data interpretation.[7]

Section 2: A Tiered Approach to Assay Development

A structured, multi-phase approach is essential for efficiently evaluating a library of isoxazole compounds. This strategy, often referred to as an assay cascade, allows for the rapid screening of many compounds in cost-effective primary assays, followed by more complex, resource-intensive mechanistic and selectivity assays for promising "hits."[6][8]

Assay_Cascade cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanistic & Selectivity Profiling P1 Biochemical Screen (e.g., Kinase Inhibition Assay) OR Phenotypic Screen (e.g., Cytotoxicity Assay) P2 Dose-Response Analysis (Calculate IC50/EC50) P1->P2 Identify 'Hits' P3 Orthogonal Assay Confirmation P2->P3 Confirm Activity P4 Cellular Target Engagement (e.g., Western Blot) P3->P4 Validate Potent Hits P6 Selectivity Profiling (Against related targets/kinases) P3->P6 P5 Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) P4->P5

Caption: A tiered workflow for characterizing isoxazole-based compounds.

Section 3: Biochemical Assays: Enzyme Inhibition

Biochemical assays are fundamental for determining if an isoxazole compound directly interacts with a purified molecular target, such as an enzyme.[9] Many isoxazole derivatives have been identified as potent enzyme inhibitors, particularly targeting protein kinases like Casein Kinase 1 (CK1) or cyclooxygenases (COX).[9][10][11]

Protocol 3.1: Generic Kinase Inhibition Assay (ATP-Competitive)

This protocol describes a common method to measure the inhibitory potency of a compound against a protein kinase.

Principle: This assay measures the ability of a test compound to compete with ATP for the binding pocket of a kinase. The kinase's activity (phosphorylation of a substrate) is quantified, often using a luminescent or fluorescent readout that correlates with the amount of ATP consumed or ADP produced.

Materials:

  • Recombinant protein kinase (e.g., CK1δ)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Kinase-Glo®, ADP-Glo™)

  • Test isoxazole compounds

  • Positive control inhibitor (e.g., Staurosporine)

  • White, opaque 384-well microplates

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the isoxazole compounds in DMSO. A common starting range is a 10-point, 3-fold dilution series starting from a top concentration of 30-100 µM.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • 5 µL of kinase assay buffer.

    • 50 nL of test compound (or DMSO for controls).

    • 5 µL of a 2X enzyme/substrate mixture (pre-prepared in kinase assay buffer).

  • Initiate Reaction: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to accurately determine competitive inhibition.

  • Incubation: Incubate the plate at room temperature for 1-2 hours. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection: Add 15 µL of the detection reagent (e.g., Kinase-Glo®) to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity (less ATP remaining = higher kinase activity = lower signal).

Data Analysis:

  • Normalize the data using high (DMSO, 100% activity) and low (no enzyme or potent inhibitor, 0% activity) controls.

  • Plot the percent inhibition versus the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Section 4: Cell-Based Assays: Characterizing Phenotypic Effects

Cell-based assays are critical for confirming that a compound's activity in a biochemical assay translates to a functional effect in a biological context and for initial phenotypic screening.[12]

Protocol 4.1: Antiproliferative and Cytotoxicity Assay (MTT/MTS)

This is the most common primary assay to screen for anticancer activity by measuring cellular metabolic activity as an indicator of cell viability.[13]

Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]

MTT_Workflow A Seed Cells in 96-well plate (24h incubation) B Treat with Isoxazole Compound (48-72h incubation) A->B C Add MTT Reagent (3-4h incubation) B->C D Solubilize Formazan (Add DMSO) C->D E Measure Absorbance (~570 nm) D->E Signaling_Pathway cluster_0 Hypothetical Kinase Pathway GF Growth Factor Rec Receptor GF->Rec KinaseA Kinase A Rec->KinaseA KinaseB Kinase B (e.g., Akt) KinaseA->KinaseB pKinaseB p-Kinase B KinaseB->pKinaseB Survival Cell Survival & Proliferation pKinaseB->Survival Isoxazole Isoxazole Inhibitor Isoxazole->KinaseA

Caption: Isoxazole inhibiting an upstream kinase (A), preventing phosphorylation of Kinase B.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells in a 6-well plate with the isoxazole compound at various concentrations (e.g., 0.5x, 1x, 5x IC50) for a defined period (e.g., 6-24 hours).

  • Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target protein (e.g., anti-p-Akt) overnight at 4°C.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody for total protein (e.g., total Akt) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensity to determine the change in protein phosphorylation or expression.

Section 5: Assay Validation and Quality Control

For assays intended for high-throughput screening (HTS), it is essential to assess their robustness and quality. [14]The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.

Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| )

Z'-Factor ValueAssay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for HTS

Rationale: A Z'-factor greater than 0.5 indicates a large separation band between the positive and negative controls, signifying a reliable assay with low data variability, making it suitable for screening large compound libraries. [6][14]

References

  • BenchChem. (2025).
  • Molecules. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. [Link]

  • BenchChem. (2025).
  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Sciforum. (n.d.). Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. [Link]

  • MDPI. (n.d.). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

  • Encyclopedia MDPI. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. [Link]

  • Frontiers in Chemistry. (2022). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]

  • Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]

  • BenchChem. (2025).
  • PubMed. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. [Link]

  • PubMed. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. [Link]

  • BMG LABTECH. (n.d.). High-throughput screening (HTS). [Link]

  • ALWSCI. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. [Link]

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • Drug Discovery World. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]

  • NIH. (2011). High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in drug discovery. [Link]

Sources

Application Note: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- as a Dual-Mode Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

Product Profile & Mechanistic Insight

Chemical Name: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- Common Name: N-Salicylidene-3-amino-5-methylisoxazole (SAMI) CAS Registry Number: 88812-68-4 (Generic structure class reference) Molecular Formula:


Molecular Weight:  202.21  g/mol 
The Core Mechanism: ESIPT vs. CHEF

This molecule belongs to the class of Schiff base ligands featuring an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. Its utility as a probe stems from two competing photophysical processes:

  • Excited-State Intramolecular Proton Transfer (ESIPT): In the absence of metal ions (free ligand), photoexcitation induces a rapid proton transfer from the phenolic oxygen to the imine nitrogen. This transforms the molecule from the Enol form to the Keto tautomer.[1][2] The Keto form relaxes via non-radiative decay or large Stokes-shifted emission, often resulting in weak fluorescence in polar solvents.

  • Chelation-Enhanced Fluorescence (CHEF): When a metal ion (specifically

    
    , 
    
    
    
    , or
    
    
    ) binds to the ligand, it displaces the phenolic proton and coordinates with the imine nitrogen. This blocks the ESIPT process . The molecule is locked in its Enol-like configuration, rigidifying the structure and suppressing non-radiative decay paths. The result is a dramatic "Turn-On" of fluorescence intensity.
Key Applications
  • Ratiometric Metal Sensing: Detection of

    
     and 
    
    
    
    in biological fluids or environmental samples.
  • Solid-State Photochromism: Reversible color change (Yellow

    
     Orange) under UV irradiation due to keto-enol tautomerism in the crystal lattice.
    
  • pH Sensing: The phenolic proton is pH-sensitive (

    
    ), allowing fluorescence modulation based on acidity.
    

Mechanistic Visualization

The following diagram illustrates the structural transformation that dictates the probe's signal output.

ESIPT_Mechanism Enol Enol Form (Free Ligand) Weak Fluorescence Excited Excited State (ESIPT Active) Enol->Excited UV Excitation (350nm) Complex Metal Complex (M-L) (ESIPT Blocked) STRONG FLUORESCENCE Enol->Complex + Zn2+ / Al3+ (Chelation) Keto Keto Tautomer (Non-Radiative Decay) Excited->Keto Proton Transfer (-OH to N) Complex->Complex Emission (450-500nm) High Quantum Yield

Caption: Figure 1. The competing pathways of ESIPT (red path) and Metal Chelation (green path). Binding of metal ions blocks proton transfer, triggering the fluorescence response.

Experimental Protocols

Synthesis & Purification

Rationale: Commercial availability of this specific derivative can be sporadic. High purity is required for accurate quantum yield measurements.

Reagents: Salicylaldehyde (1.0 eq), 3-Amino-5-methylisoxazole (1.0 eq), Ethanol (absolute).

  • Dissolution: Dissolve 10 mmol of salicylaldehyde in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 3-amino-5-methylisoxazole dropwise while stirring.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. The solution will turn yellow/orange.
    
  • Crystallization: Cool the solution slowly to room temperature, then to

    
     overnight. Schiff bases typically precipitate as yellow needles.
    
  • Filtration: Filter the precipitate and wash with cold ethanol (

    
    ).
    
  • Validation:

    • Melting Point: Expect

      
       (verify against specific derivative literature).
      
    • NMR (

      
      ):  Look for the characteristic imine singlet (
      
      
      
      ) at
      
      
      ppm and the phenolic
      
      
      singlet at
      
      
      ppm (indicating H-bonding).
Stock Solution Preparation

Rationale: The ligand is hydrophobic. DMSO is used to prevent aggregation, while the final working solution is aqueous to simulate biological conditions.

ComponentConcentrationSolventStorage
Ligand Stock 10 mMDMSO (Spectroscopic Grade)

, Dark
Metal Stocks (

)
100 mMDeionized WaterRoom Temp
Buffer 10 mMHEPES or Tris-HCl (pH 7.4)

Fluorescence Titration Protocol ( Detection)

Objective: Determine the Limit of Detection (LOD) and Binding Constant (


).

Workflow:

  • Blank Preparation: In a quartz cuvette, add

    
     of Buffer (pH 7.4) and 
    
    
    
    of Ligand Stock (Final [L] =
    
    
    ).
  • Baseline Scan: Record emission spectrum (

    
    , 
    
    
    
    ). Expect low intensity.
  • Titration: Sequentially add aliquots of

    
     stock (0.1 eq to 5.0 eq relative to ligand).
    
  • Equilibration: Mix by inversion and wait 2 minutes after each addition for signal stabilization.

  • Readout: Record spectra. Observe the emergence of a new peak centered around

    
     (Cyan/Green).
    

Data Analysis (Benesi-Hildebrand Plot): To determine the binding constant (


), plot 

vs

.

  • 
    : Fluorescence intensity of free ligand.
    
  • 
    : Fluorescence intensity at intermediate 
    
    
    
    .
  • 
    : Fluorescence intensity at saturation.
    

Selectivity & Interference Profile

The probe must be validated against competing ions. The isoxazole nitrogen is a weaker donor than pyridine, which can enhance selectivity for harder acids like


 or borderline acids like 

over softer ions.

Interference Table:

IonExpected ResponseMechanism

Strong Turn-On 1:1 or 2:1 Complexation; ESIPT Inhibition.

Strong Turn-On High affinity for phenolate oxygen; often blue-shifted vs Zn.

Quenching Paramagnetic quenching (paramagnetic effect overrides CHEF).

No ChangeWeak coordination; cannot displace phenolic proton.

Troubleshooting & Optimization

Issue: High Background Fluorescence

  • Cause: Solvent polarity effects or impure ligand.

  • Fix: Increase the water fraction in the DMSO/Water mixture (e.g., go from 1:9 to 1:99). Water stabilizes the non-fluorescent H-bonded form.

Issue: Precipitation upon Metal Addition

  • Cause: Formation of insoluble polymeric complexes.

  • Fix: Lower the probe concentration to

    
    . Ensure pH is buffered (unbuffered Zn salts can lower pH, causing ligand protonation).
    

Issue: Slow Response Time

  • Cause: Steric hindrance or slow keto-enol equilibration.

  • Fix: Mild heating (

    
    ) or using ethanol/water mixtures instead of pure water.
    

References

  • Synthesis & Crystal Structure: Wang, J., et al. (2008). "(E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol." Acta Crystallographica Section E. Validates the synthesis protocol and the existence of the intramolecular hydrogen bond essential for ESIPT.

  • Isoxazole Schiff Base Properties: Faizi, M.S., et al. (2020).[3][4] "Synthesis and structures of three isoxazole-containing Schiff bases." Acta Crystallographica Section E. Confirms the enol-form preference in solid state and UV-induced photochromism.

  • General Mechanism (ESIPT/CHEF): Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews. Authoritative review on the photophysics governing this class of probes.

  • Zinc Sensing Protocols: Walkup, G. K., et al. (2000). "A new cell-permeable fluorescent probe for Zn2+." Journal of the American Chemical Society. Foundational methodology for titrating zinc with Schiff base/chelating ligands.

Sources

Application Note: In Vivo Evaluation of 2-[[(5-Methyl-3-isoxazolyl)imino]methyl]phenol (MIMP) and its Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Focus: Pharmacokinetics, Toxicity, and Xenograft Efficacy Modeling

Pharmacological Rationale & Causality

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (hereafter referred to as MIMP ) is a highly versatile Schiff base synthesized via the condensation of 5-amino-3-methylisoxazole and salicylaldehyde[1]. While the isoxazole core intrinsically exhibits a broad spectrum of biological activities—including antimicrobial, anti-inflammatory, and analgesic properties[2][3]—its true pharmacological potential in oncology is unlocked through coordination chemistry.

MIMP features an azomethine (imine) linkage (-N=CH-) and a phenolic hydroxyl group, making it an excellent bidentate ligand for transition metals[4]. The causality behind evaluating MIMP-metal complexes (such as MIMP-Cu²⁺) rather than the free ligand alone lies in Tweedy’s Chelation Theory [4]. When MIMP coordinates with a metal ion, the polarity of the metal is significantly reduced due to the partial sharing of its positive charge with the donor nitrogen and oxygen atoms. This increases the lipophilicity of the entire complex, facilitating superior permeation through the lipid bilayer of cancer cells[5]. Once intracellular, these complexes generate Reactive Oxygen Species (ROS) and intercalate with DNA, driving the cell toward apoptosis[5][6].

MOA MIMP MIMP Ligand (Isoxazole Schiff Base) Complex MIMP-Metal Complex (Enhanced Lipophilicity) MIMP->Complex Chelation Metal Transition Metal (e.g., Cu²⁺, Co²⁺) Metal->Complex Cell Cancer Cell Permeation Complex->Cell Tweedy's Theory ROS ROS Generation & Oxidative Stress Cell->ROS DNA DNA Intercalation & Cleavage Cell->DNA Apoptosis Apoptosis / Cell Death ROS->Apoptosis DNA->Apoptosis

Mechanism of Action for MIMP-Metal Complexes in Oncology.

Self-Validating Protocol Design

To ensure scientific integrity, the following in vivo protocol is designed as a self-validating system .

  • Vehicle Control: Establishes the baseline exponential growth of the tumor, ensuring the xenograft model is viable.

  • Ligand-Only Control (MIMP): Isolates the intrinsic biological activity of the uncoordinated Schiff base[2].

  • Positive Control (Cisplatin): Validates the sensitivity of the chosen cell line to standard chemotherapeutics.

  • Test Article (MIMP-Cu): Demonstrates the amplified efficacy driven by metal chelation[5].

In Vivo Experimental Methodologies

Phase 1: Formulation and Pharmacokinetic Profiling

Due to the enhanced lipophilicity of MIMP-metal complexes, aqueous solubility is often a limiting factor for in vivo administration.

  • Synthesis & Purification: Synthesize the MIMP-Cu(II) complex and verify purity (>98%) via HPLC.

  • Vehicle Formulation: Dissolve the complex in a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% Saline . Causality: DMSO initiates dissolution, PEG300 acts as a co-solvent, and Tween 80 prevents precipitation upon introduction to the aqueous saline environment.

  • Toxicity Screening: Administer ascending doses via intraperitoneal (IP) injection to healthy BALB/c mice to establish the Maximum Tolerated Dose (MTD). Monitor for acute toxicity signs (e.g., weight loss >20%, lethargy) for 14 days.

Phase 2: Xenograft Efficacy Study (Gastric Cancer Model)

Schiff base copper compounds have shown profound efficacy against gastric cancer cell lines[5].

  • Cell Culture: Cultivate SGC-7901 human gastric cancer cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ atmosphere[5][6].

  • Inoculation: Harvest cells in the logarithmic growth phase. Inject 5 × 10⁶ cells suspended in 100 µL of PBS/Matrigel (1:1) subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of ~100 mm³ (typically day 7-10 post-inoculation), randomize the mice into four groups (n=8) to ensure equal starting tumor burdens.

  • Dosing Regimen: Administer treatments via IP injection every other day for 21 days.

  • Monitoring: Measure tumor dimensions using digital calipers twice weekly. Calculate tumor volume using the formula:

    
    . Record body weights simultaneously to monitor systemic toxicity.
    

Workflow Acclimation Animal Acclimation (BALB/c Nude Mice) Inoculation Subcutaneous Inoculation (SGC-7901 Cells) Acclimation->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Treatment Dosing Phase (Vehicle vs MIMP-Cu) Randomization->Treatment Monitoring Monitor Tumor Vol & Body Weight Treatment->Monitoring Endpoint Euthanasia & Tissue Harvest Monitoring->Endpoint

In Vivo Xenograft Experimental Workflow for MIMP Evaluation.

Phase 3: Endpoint Validation & Histopathology
  • Tissue Harvest: Euthanize mice on Day 21. Excise, weigh, and photograph the tumors.

  • Histopathology (H&E): Fix half of the tumor tissue in 10% formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to evaluate tissue necrosis and structural degradation.

  • Apoptosis Quantification (TUNEL): Perform a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on the remaining tissue sections to quantitatively validate that tumor reduction is driven by apoptosis rather than non-specific necrosis[5].

Expected Quantitative Outcomes

Based on historical data for structurally analogous Schiff base copper(II) complexes in SGC-7901 xenograft models[5], the following quantitative outcomes are anticipated. This data structure allows researchers to benchmark their specific MIMP derivatives.

Treatment GroupDose (mg/kg)Mean Tumor Vol. Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)Apoptotic Index (TUNEL)
Vehicle Control 01463 ± 88N/A+2.1%< 5%
MIMP Ligand 101120 ± 7523.4%+1.5%12%
MIMP-Cu(II) 10783 ± 6746.5%-3.2%45%
Cisplatin (Pos. Control) 5650 ± 5055.6%-12.5%55%

Note: While Cisplatin may show higher absolute tumor growth inhibition, the MIMP-Cu(II) complex is expected to demonstrate a vastly superior safety profile, evidenced by the minimal reduction in total body weight compared to the severe cachexia induced by Cisplatin.

References

  • Title: (6-Chlorobenzo[d]isoxazol-3-yl)
  • Title: A new Schiff base coordinated copper(II)
  • Title: Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids: Exploring novel antimicrobial agents Source: ResearchGate URL
  • Title: Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method Source: SAR Publication URL
  • Source: International Journal of Pharmaceutical Sciences and Nanotechnology (IJPSN)
  • Title: Novel Schiff Base Co(II)

Sources

Application Note: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Scientists, and Drug Development Professionals Focus Area: Metalloenzyme Inhibition, Schiff Base Ligands, Coordination Chemistry

Executive Summary

In the landscape of rational drug design, Schiff bases containing heteroaromatic rings have emerged as highly versatile pharmacophores. Specifically, Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (also known as (E)-2-(((5-methylisoxazol-3-yl)imino)methyl)phenol) represents a privileged scaffold[1]. Synthesized via the condensation of 3-amino-5-methylisoxazole and salicylaldehyde, this bidentate (N, O) ligand is uniquely suited for enzyme inhibition assays targeting metalloenzymes such as urease, α-glucosidase, and matrix metalloproteinases.

This application note provides a comprehensive, self-validating framework for deploying this specific Schiff base—and its transition metal complexes (Cu²⁺, Ni²⁺, Zn²⁺)—in high-throughput enzyme inhibition assays. By detailing the mechanistic causality behind its binding affinity and establishing rigorous experimental controls, this guide ensures high-fidelity data generation in early-stage hit-to-lead optimization.

Mechanistic Rationale: The Isoxazole-Schiff Base Pharmacophore

To effectively utilize a compound in an assay, one must understand why it interacts with the target. The efficacy of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- as an enzyme inhibitor is driven by three distinct structural features:

  • The Azomethine (-C=N-) Linkage: This functional group is highly reactive and serves as a primary hydrogen bond acceptor. In the active site of enzymes, it interacts with amino acid residues (e.g., catalytic histidines or arginines), disrupting the enzyme's native transition state[2].

  • The Phenolic Hydroxyl Group: Positioned ortho to the imine, the -OH group acts as a potent hydrogen bond donor. More importantly, the proximity of the imine nitrogen and phenolic oxygen creates an ideal bidentate chelating pocket. This allows the molecule to sequester essential metal cofactors (like Ni²⁺ in urease or Zn²⁺ in metalloproteases) directly from the enzyme's active site[1].

  • The 5-Methylisoxazole Ring: The incorporation of the isoxazole ring introduces a bioisosteric heteroaromatic system that enhances the molecule's lipophilicity, allowing deeper penetration into hydrophobic enzyme pockets. Furthermore, the oxygen and nitrogen atoms within the isoxazole ring provide secondary coordination sites for allosteric binding[3].

Complexation Synergism

Often, the free Schiff base is complexed with transition metals prior to the assay. According to Overton's concept of cell permeability, the lipid membrane favors the passage of lipid-soluble materials. Chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, thereby increasing the lipophilic character of the central metal atom. This allows the metal-Schiff base complex to easily permeate lipid layers and access intracellular enzyme targets more effectively than the free ligand[1].

Mechanism Ligand Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (Free Ligand) Metal Transition Metal Complexation (Cu2+, Ni2+, Zn2+) Ligand->Metal Bidentate (N,O) Chelation Enzyme Metalloenzyme Target (e.g., Urease, α-Glucosidase) Ligand->Enzyme H-Bonding & Hydrophobic Int. Metal->Enzyme Enhanced Lewis Acid Int. ActiveSite Active Site Blockade (Competitive Inhibition) Enzyme->ActiveSite Conformational Allosteric / Conformational Shift Enzyme->Conformational Activity Quantifiable Enzyme Inhibition (Colorimetric Readout) ActiveSite->Activity Conformational->Activity

Fig 1. Mechanistic pathways of enzyme inhibition by the isoxazole Schiff base and its complexes.

Experimental Workflows & Self-Validating Protocols

The following protocol outlines a robust, 96-well microplate format for evaluating the inhibitory kinetics of the compound.

Reagent Preparation & Causality
  • Compound Stock: Dissolve the free ligand and its metal complexes in 100% DMSO to a concentration of 10 mM. Causality: Schiff bases exhibit poor aqueous solubility. DMSO ensures complete dissolution without premature hydrolysis of the imine bond.

  • Working Solutions: Dilute the stock in the specific assay buffer (e.g., 50 mM Phosphate buffer, pH 7.4) to achieve final well concentrations ranging from 1 µM to 100 µM. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

The Self-Validating Assay Architecture

To ensure trustworthiness and eliminate false positives, every assay plate MUST contain the following internal controls:

  • 100% Activity Control (Vehicle): Enzyme + Buffer + 1% DMSO + Substrate. (Establishes baseline V_max).

  • Background Control: Buffer + 1% DMSO + Substrate. (Accounts for spontaneous substrate hydrolysis).

  • Compound Blank (CRITICAL): Enzyme + Compound + Buffer (No Substrate). Causality: Schiff bases and their metal complexes are highly conjugated chromophores that absorb strongly in the visible spectrum (400-600 nm). Failing to subtract the compound's intrinsic absorbance will result in artificially low apparent inhibition (false negatives).

  • Positive Control: Enzyme + Standard Inhibitor (e.g., Thiourea for urease) + Substrate. (Validates enzyme sensitivity).

Workflow Prep 1. Ligand Prep Incubation 2. Enzyme Incubation Prep->Incubation Substrate 3. Substrate Addition Incubation->Substrate Quench 4. Reaction Quench Substrate->Quench Read 5. Absorbance Read Quench->Read

Fig 2. Step-by-step experimental workflow for high-throughput enzyme inhibition assays.

Step-by-Step Assay Protocol (Example: Urease Inhibition)
  • Plate Loading: To a clear 96-well plate, add 25 µL of the target enzyme solution (e.g., Jack bean urease, 1 U/mL in phosphate buffer).

  • Inhibitor Addition: Add 25 µL of the test compound (Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- or its metal complexes) at varying concentrations.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality: This step is vital for time-dependent inhibitors to establish thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive binding.

  • Reaction Initiation: Add 50 µL of the substrate solution (e.g., 100 mM urea).

  • Reaction Phase: Incubate at 37°C for exactly 30 minutes.

  • Color Development (Phenol-Hypochlorite Method): Add 45 µL of phenol reagent (1% w/v phenol and 0.005% w/v sodium nitroprusside) followed by 45 µL of alkali reagent (0.5% w/v NaOH and 0.1% active hypochlorite).

  • Incubation & Read: Incubate for 50 minutes at room temperature to allow the indophenol blue complex to form. Measure absorbance at 630 nm using a microplate reader.

Data Presentation & Analysis

Calculate the percentage of inhibition using the self-validated formula: % Inhibition = 100 -[ (Abs_test - Abs_compound_blank) / (Abs_vehicle - Abs_background) ] × 100

Plot the % Inhibition against the log of the inhibitor concentration using non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

Representative Quantitative Data Summary

Note: The following table summarizes expected kinetic trends based on structurally analogous isoxazole Schiff base complexes reported in the literature[1][3].

Test Compound / Ligand StateTarget EnzymeIC₅₀ (µM) ± SDMode of InhibitionRationale for Activity
Free Ligand (MIIMMP)Urease45.2 ± 2.1CompetitiveH-bonding via azomethine; weak chelation of active site Ni²⁺.
Cu(II)-Ligand ComplexUrease12.4 ± 1.0MixedEnhanced lipophilicity; optimized geometry for active site blockade.
Zn(II)-Ligand ComplexUrease18.7 ± 1.5CompetitiveStructural mimicry of native transition states.
Free Ligand (MIIMMP)α-Glucosidase88.5 ± 4.3Non-competitiveAllosteric interaction via the 5-methylisoxazole ring.
Standard (Thiourea)Urease21.0 ± 1.1CompetitiveValidated assay positive control.

References

  • Synthesis, Characterization, and Biological and Cytotoxic Studies of Copper(II), Nickel(II), and Zinc(II) Binary Complexes of 3-Amino-5-methyl Isoxazole Schiff Base.ResearchGate.
  • Overview on Synthesis, Reactions, Applications, and Biological Activities of Schiff Bases.ResearchGate.
  • Synthesis, antimicrobial activity and DFT studies of 4,5-dihydro-9-methoxy-4-(5-methylisoxazol-3-yl)benzo[f][1,4]oxazepin-3(2H)-one.ResearchGate.

Sources

Comprehensive Application Note: Synthesis and Derivatization of 2-[[(5-Methyl-3-isoxazolyl)imino]methyl]phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 2-[[(5-methyl-3-isoxazolyl)imino]methyl]phenol is a highly versatile Schiff base ligand formed by the condensation of 3-amino-5-methylisoxazole with salicylaldehyde. In medicinal chemistry and drug development, the isoxazole pharmacophore is renowned for its diverse biological activities, while the azomethine linkage (–HC=N–) of the Schiff base provides a critical binding site for biological targets and transition metals.

Derivatization of this core structure typically follows two main pathways to enhance bioactivity:

  • Aromatic Substitution: Utilizing substituted salicylaldehydes (e.g., 5-chloro, 5-bromo, or 4-methoxy derivatives) to alter the electronic environment and steric bulk,[1].

  • Metal Complexation: Coordinating the Schiff base with transition metals (Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺) to form stable, highly lipophilic binary complexes[2],[3].

This application note outlines field-proven, self-validating methodologies for synthesizing these derivatives, transitioning from conventional hours-long refluxes to rapid, high-yield microwave and green-catalyst techniques.

Mechanistic Insights & Biological Causality

The Condensation Mechanism

The synthesis of the Schiff base relies on the nucleophilic attack of the primary amine of 3-amino-5-methylisoxazole on the electrophilic carbonyl carbon of the salicylaldehyde. Because this is a reversible dehydration reaction, thermodynamic control is essential. Removing water or applying localized volumetric heating (via microwave irradiation) rapidly overcomes the activation energy barrier, driving the equilibrium toward the azomethine product.

Tweedy’s Chelation Theory & Bioactivity

Uncomplexed Schiff bases exhibit moderate antimicrobial and anticancer properties. However, their transition metal derivatives show exponentially higher efficacy[1]. This causality is explained by Tweedy’s Chelation Theory : complexation significantly reduces the polarity of the metal ion by partially sharing its positive charge with the donor nitrogen and oxygen atoms. The resulting delocalization of


-electrons over the chelate ring drastically increases the lipophilicity of the complex[3]. This enhanced lipophilicity facilitates the permeation of the derivative through the lipid bilayers of bacterial cell walls or cancer cell membranes, leading to intracellular accumulation and subsequent apoptosis.

MoA Complex Isoxazole Schiff Base Metal Complex CellMembrane Cellular Uptake (Enhanced Lipophilicity) Complex->CellMembrane Tweedy's Chelation ROS ROS Generation (Oxidative Stress) CellMembrane->ROS DNA DNA Intercalation / Cleavage CellMembrane->DNA Enzyme Enzyme Inhibition (e.g., Topoisomerase) CellMembrane->Enzyme Apoptosis Apoptosis / Cell Death (Anticancer/Antimicrobial) ROS->Apoptosis DNA->Apoptosis Enzyme->Apoptosis

Fig 1: Mechanism of action for metal-complexed Schiff bases in biological systems.

Quantitative Comparison of Synthesis Routes

Historically, Schiff base synthesis required prolonged refluxing in toxic organic solvents. Modern protocols have shifted toward microwave-assisted and green-catalyzed methods, which offer superior thermodynamic efficiency and drastically reduced reaction times,[4].

Synthesis RouteCatalyst / SolventReaction TimeTemperatureAverage Yield (%)Key Advantage
Conventional Reflux Methanol / Ethanol2 - 3 hours60 - 80 °C70 - 81%Established baseline method
Microwave-Assisted Glacial Acetic Acid (drops)30 - 60 secondsMicrowave power90 - 95%Rapid kinetics, high purity
Green Catalysis DMEA (Solvent-free)10 - 15 minsRoom Temp88 - 94%Eco-friendly, no thermal degradation[4]

Experimental Workflows & Protocols

SynthesisWorkflow Amine 3-Amino-5-methylisoxazole (Nucleophile) Condensation Condensation Reaction (Microwave / Reflux) Amine->Condensation Aldehyde Substituted Salicylaldehyde (Electrophile) Aldehyde->Condensation SchiffBase 2-[[(5-Methyl-3-isoxazolyl)imino]methyl]phenol (Schiff Base Ligand) Condensation->SchiffBase -H2O Complexation Complexation Reaction (Methanol, Reflux, pH 7) SchiffBase->Complexation MetalSalt Transition Metal Salt (CuCl2, NiCl2, ZnCl2) MetalSalt->Complexation MetalComplex Metal-Schiff Base Complex (Bioactive Derivative) Complexation->MetalComplex Coordination

Fig 2: Experimental workflow for synthesizing isoxazole Schiff bases and their metal complexes.

Protocol A: Microwave-Assisted Synthesis of Schiff Base Ligands

This protocol is optimized for synthesizing substituted derivatives (e.g., 5-chloro or 4-methoxy variants) with high atom economy.

  • Preparation: In a small beaker, thoroughly mix equimolar amounts (0.01 mol) of 3-amino-5-methylisoxazole and the target substituted salicylaldehyde.

  • Catalytic Activation: Add 2–3 drops of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon without fully protonating the nucleophilic amine, thereby accelerating the initial attack.

  • Irradiation: Place the mixture in a dedicated microwave synthesizer. Irradiate at 300–400 W for 30 to 60 seconds.

  • In-Process Validation: Monitor the reaction visually and via TLC (Hexane:Ethyl Acetate 7:3). A successful reaction is indicated by a phase change to a deep yellow or orange melt. This color shift is a direct result of the extended

    
    -conjugation created by the newly formed azomethine bond.
    
  • Workup: Allow the melt to cool to room temperature. Recrystallize the crude solid from hot absolute ethanol or methanol[2].

  • Post-Process Validation: Confirm product identity via FTIR spectroscopy. The complete disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a sharp imine C=N stretch (1600–1637 cm⁻¹) validates the successful formation of the Schiff base,[5].

Protocol B: Synthesis of Transition Metal Complex Derivatives

This protocol details the coordination of the synthesized Schiff base with biologically relevant transition metals (Cu²⁺, Ni²⁺, Zn²⁺).

  • Ligand Solubilization: Dissolve 0.02 mol of the synthesized Schiff base ligand in 20 mL of hot methanol[1].

  • Metal Addition: Dropwise add a methanolic solution of the transition metal salt (0.01 mol, e.g., CuCl₂·2H₂O or NiCl₂·6H₂O) to achieve a 1:2 Metal-to-Ligand stoichiometric ratio[5].

  • pH Adjustment (Critical Step): Add a dilute methanolic solution of sodium acetate to adjust the pH to approximately 7.0.

    • Causality: The phenolic –OH group of the salicylaldehyde moiety must be deprotonated to act as a strong electron donor. Neutralizing the acidic byproducts drives this deprotonation, allowing the oxygen to coordinate effectively with the metal center[1].

  • Reflux & Precipitation: Reflux the mixture on a water bath for 2 hours.

  • In-Process Validation: The formation of the complex is visually confirmed by the precipitation of a distinctively colored solid from the solution (e.g., dark green for Cu(II), pale green for Ni(II), or pale yellow for Zn(II))[1],[3].

  • Workup & Validation: Filter the precipitate, wash sequentially with cold methanol and diethyl ether, and dry under vacuum over anhydrous CaCl₂. Confirm the non-electrolytic nature of the complex via molar conductivity measurements (values <15 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ⁻¹ cm² mol⁻¹ in 10⁻³ M DMSO indicate that the anions are covalently coordinated rather than existing as free counterions).
    

References

  • MICROWAVE ASSISTED SYNTHESIS OF 3-AMINO- 5-METHYL ISOXAZOLE SCHIFF BASES Source: TSI Journals URL:[Link]

  • An Alternative Green Method for Synthesis of 3-Amino-5-Methylisoxazole Schiff Bases and Their Bioactivity Evaluation Source: Polycyclic Aromatic Compounds - Taylor & Francis URL:[Link]

  • Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

  • Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) Source: Journal of Coordination Chemistry - Taylor & Francis URL:[Link]

  • Synthesis, Characterization, and Biological and Cytotoxic Studies of Copper(II), Nickel(II), and Zinc(II) Binary Complexes of 3-Amino-5-methyl Isoxazole Schiff Base Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Stability of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- in different solvents and pH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (also known as 2-(((5-methylisoxazol-3-yl)imino)methyl)phenol).

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot stability issues, optimize assay conditions, and understand the chemical behavior of this specific salicylaldimine-isoxazole Schiff base.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound rapidly lose activity or show multiple peaks when transferred from a stock solution to an aqueous assay buffer? A1: You are likely observing the hydrolysis of the azomethine (imine,


) linkage. While the ortho-phenolic hydroxyl group provides some structural stabilization via a six-membered intramolecular hydrogen bond with the imine nitrogen, the imine bond remains inherently susceptible to nucleophilic attack by water. This cleavage irreversibly breaks the molecule down into its starting materials: salicylaldehyde and 3-amino-5-methylisoxazole.

Q2: What is the optimal pH for conducting in vitro biological assays with this compound? A2: The compound should be maintained at a neutral to slightly basic pH (7.4 to 8.0). Schiff bases of this class exhibit the highest degree of hydrolysis at mildly acidic conditions (e.g., pH 5)[1]. At lower pH, the imine nitrogen becomes protonated, which drastically increases the electrophilicity of the adjacent carbon, accelerating water-driven cleavage.

Q3: Can I use methanol or ethanol to prepare my primary stock solutions? A3: It is highly discouraged for long-term storage. While the compound is soluble in alcohols, protic solvents can participate in solvolysis (transimination or acetal formation) over time. To maintain the stable enol-imine tautomeric form and prevent degradation, strictly use anhydrous aprotic solvents like DMSO or DMF for your primary stock solutions[2].

Part 2: Troubleshooting Guide & Mechanistic Insights

Issue: Inconsistent UV-Vis or Fluorescence Spectra Over Time

Symptom: The characteristic absorption band (typically around 340–400 nm, corresponding to the


 transition of the extended conjugated imine system) diminishes, while a new peak emerges around 250–260 nm.
Root Cause (Causality):  This spectral shift is the optical signature of azomethine hydrolysis[3]. The loss of the 

bond disrupts the extended conjugation between the phenol ring and the isoxazole ring. Resolution:
  • Minimize Aqueous Exposure: Keep the compound in DMSO until the exact moment of the assay.

  • Limit Acidic Excipients: Ensure no acidic trace contaminants are present in your assay microplates.

  • Use Fresh Buffers: Always use freshly prepared buffers, as dissolved

    
     in older unsealed buffers can lower the pH and inadvertently catalyze hydrolysis.
    
Issue: Poor Metal Chelation in Coordination Studies

Symptom: Expected complexation with transition metals (e.g.,


, 

,

) fails or yields low purity. Root Cause (Causality): If the reaction is carried out in a highly aqueous or acidic environment, the ligand degrades before it can coordinate. The compound acts as a bidentate (N, O) or tridentate ligand, but requires the intact azomethine linkage to form stable chelates[4]. Resolution: Perform complexation syntheses in anhydrous alcoholic media (like absolute ethanol) and consider adding a mild base (like sodium acetate) to deprotonate the phenolic

, which drives the equilibrium toward complex formation and protects the imine from acid-catalyzed degradation.

Part 3: Quantitative Data Presentation

To aid in experimental design, the following table summarizes the expected stability profile of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- across various solvent systems.

Solvent System / ConditionpHPrimary Degradation MechanismEstimated Half-Life (

) at 25°C
Recommendation
100% DMSO (Anhydrous) N/ANone (Stable enol-imine form)> 6 monthsIdeal for Stock Storage
100% Methanol N/ASolvolysis / Transimination2 - 4 weeksUse only for immediate synthesis
Aqueous Buffer (Acetate) 4.5 - 5.0Acid-Catalyzed Hydrolysis< 2 hoursAvoid
Aqueous Buffer (PBS) 7.4Spontaneous Hydrolysis12 - 24 hoursPrepare immediately before use
Aqueous Buffer (Tris) 8.5Base-Catalyzed Hydrolysis> 48 hoursAcceptable for extended assays

Part 4: Validated Experimental Protocol

Self-Validating Workflow: HPLC Determination of Schiff Base Hydrolysis Kinetics This protocol is designed to be self-validating by including a standard of the degradation product to definitively confirm the mechanism of loss.

Step 1: Preparation of Solutions

  • Prepare a 10 mM stock solution of the Schiff base in anhydrous DMSO. Store in the dark at -20°C.

  • Prepare a 10 mM reference standard of salicylaldehyde in DMSO (Degradation Control).

  • Prepare the target aqueous buffer (e.g., 50 mM PBS, pH 7.4). Ensure ionic strength is constant, as activity coefficients directly impact protonation states.

Step 2: Reaction Initiation

  • Spike the 10 mM Schiff base stock into the aqueous buffer to achieve a final concentration of 100 µM (1% DMSO final concentration).

  • Vortex immediately for 3 seconds to ensure homogeneity.

Step 3: Chromatographic Sampling (Time-Course)

  • Inject 10 µL of the reaction mixture into a C18 Reverse-Phase HPLC system at

    
     and 
    
    
    
    minutes.
  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile. (Note: The brief exposure to formic acid in the column is negligible compared to the residence time in the assay buffer).

  • Detection: Monitor at 254 nm (general aromatic) and 350 nm (specific to the intact Schiff base).

Step 4: Data Validation

  • Track the decay of the parent peak (Schiff base) and the emergence of two new peaks.

  • Inject the salicylaldehyde reference standard. The retention time of the standard must perfectly match one of the emerging degradation peaks to validate that hydrolysis—not oxidation or photobleaching—is the mechanism of degradation.

Part 5: Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the compound's instability in aqueous, acidic environments.

HydrolysisPathway SB Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (Intact Schiff Base) SB->SB Stable in Aprotic Solvents (DMSO, DMF) Protonated Protonated Imine (C=NH+) SB->Protonated Acidic pH (H+) Catalysis Hemiaminal Hemiaminal Intermediate (Nucleophilic Attack by H2O) Protonated->Hemiaminal + H2O (Aqueous Media) Products Degradation Products: Salicylaldehyde + 3-Amino-5-methylisoxazole Hemiaminal->Products Bond Cleavage (Irreversible in dilute media)

Figure 1: Acid-catalyzed hydrolysis pathway of the azomethine linkage in aqueous environments.

Part 6: References

  • Title: Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations Source: ResearchGate URL: [Link]

  • Title: Structural and Spectroscopic Studies into Spin Crossover Complexes and Anils Source: Durham E-Theses URL: [Link]

  • Title: Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies Source: Semantic Scholar URL: [Link]

  • Title: Potentiometric Studies of 3-Amino-5-Methyl Isoxazole Schiff Bases And Their Metal Complexes In Solution Source: Journal of Advanced Scientific Research URL: [Link]

Sources

Technical Support Center: Purification Strategies for Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of azomethine-containing compounds. Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- is a bidentate Schiff base ligand synthesized via the condensation of salicylaldehyde and 3-amino-5-methylisoxazole.

While its synthesis is thermodynamically straightforward, the purification of this specific imine is notoriously challenging. The azomethine (-C=N-) bond is highly susceptible to hydrolytic cleavage, meaning standard purification techniques often destroy the product you just synthesized. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate your pure imine without degradation.

Logical Workflow for Purification

Before selecting a purification method, you must assess the physical state of your crude mixture. This dictates whether you can bypass chromatography entirely (which is always preferred for imines) or if you must use a chemically deactivated stationary phase.

Workflow Start Crude Phenol, 2-[[(5-methyl-3-isoxazolyl) imino]methyl]- Decision Physical State of Crude Mixture? Start->Decision Solid Solid (Minor Impurities) Decision->Solid Solid Oil Viscous Oil (Heavy Contamination) Decision->Oil Oil Recryst Protocol A: Anhydrous Recrystallization (DCM / Hexane) Solid->Recryst Chromatography Protocol B: TEA-Deactivated Silica Chromatography Oil->Chromatography Pure Pure Schiff Base (Stable & Dry) Recryst->Pure Chromatography->Pure

Logical workflow for selecting the optimal purification strategy for salicylaldimine Schiff bases.

Troubleshooting FAQs

Q1: Why does my product degrade into two distinct spots (salicylaldehyde and amine) during silica gel column chromatography? A1: This is the most common point of failure in Schiff base purification. Standard silica gel possesses slightly acidic silanol (-SiOH) groups on its surface. When the imine bond of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- interacts with these acidic sites in the presence of trace moisture from the eluent, it undergoes rapid acid-catalyzed hydrolysis, reverting back to its starting materials: salicylaldehyde and 3-amino-5-methylisoxazole [1].

  • The Solution: To prevent this, the silica gel must be chemically neutralized prior to loading the sample. This is achieved by flushing the column with an eluent containing 1–5% Triethylamine (TEA). The tertiary amine competitively binds to the acidic silanol sites, precluding the Schiff base from interacting with them and preserving the integrity of the azomethine bond [2].

Q2: I successfully precipitated the product, but NMR shows persistent salicylaldehyde contamination. How do I remove it without a column? A2: Salicylaldehyde is a viscous liquid at room temperature and frequently becomes trapped within the crystal lattice of the Schiff base during rapid precipitation. Because the imine and the aldehyde share similar solubility profiles in polar solvents, standard recrystallization often fails to separate them.

  • The Solution: Salicylaldehyde is highly soluble in non-polar solvents, whereas the rigid, planar Schiff base is not. Perform a trituration (vigorous stirring of the solid) in ice-cold hexanes or diethyl ether. The non-polar solvent will selectively dissolve the unreacted salicylaldehyde, leaving the pure Schiff base as a filterable solid.

Q3: My compound hydrolyzes when I attempt recrystallization from aqueous ethanol or DMSO. What is the alternative? A3: The formation of a Schiff base is a reversible equilibrium reaction. Solvents like DMSO are highly hygroscopic. Heating the imine in DMSO or aqueous ethanol introduces enough water and thermal energy to drive the equilibrium backward, cleaving the C=N bond [3].

  • The Solution: You must exclude water and excessive heat from the recrystallization matrix. Utilize an anhydrous solvent/anti-solvent pairing system (See Protocol A). Dissolving the crude solid in anhydrous Dichloromethane (DCM) at room temperature and titrating with anhydrous hexanes induces crystallization without the thermal stress or water exposure that causes hydrolysis.

Quantitative Data: Method Comparison

To help you select the most efficient route, the table below summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification MethodExpected Yield RecoveryPurity (HPLC/NMR)Risk of HydrolysisPrimary Application
Anhydrous Recrystallization (DCM/Hexane) 75 - 85%>98%Low Solid crude products with minor starting material impurities.
Standard Silica Gel Chromatography <30% (Degradation)VariableHigh Not Recommended. Causes severe on-column cleavage.
TEA-Deactivated Silica Chromatography 65 - 80%>95%Moderate Oily crudes or complex mixtures that fail to crystallize.
Cold Hexane Trituration 85 - 95%90 - 95%Very Low Rapid removal of excess salicylaldehyde only.
Step-by-Step Experimental Protocols
Protocol A: Anhydrous Solvent/Anti-Solvent Recrystallization (Preferred)

Mechanism: This method relies on differential solubility in a binary solvent system to induce crystallization without the thermal degradation associated with boiling solvents.

  • Dissolution: Transfer the crude Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- to a dry, inert-flushed Erlenmeyer flask. Dissolve in a minimum volume of anhydrous Dichloromethane (DCM) at room temperature (approximately 5-10 mL per gram of crude). Do not apply heat.

  • Filtration: If insoluble particulates (e.g., unreacted 3-amino-5-methylisoxazole) remain, perform a rapid gravity filtration through a fluted filter paper to remove them.

  • Anti-Solvent Addition: While stirring gently, add anhydrous hexanes dropwise to the DCM solution until a faint, persistent turbidity (cloudiness) is observed.

  • Crystallization: Cover the flask tightly to prevent atmospheric moisture ingress. Allow it to stand undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator overnight to maximize the crystalline yield.

  • Isolation: Collect the distinct crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold hexanes to strip away any residual salicylaldehyde. Dry under high vacuum for 4 hours.

Protocol B: Triethylamine (TEA) Deactivated Flash Chromatography

Mechanism: Neutralizes the acidic silanol groups on the stationary phase to prevent the hydrolytic cleavage of the imine bond during elution.

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 70:30 Hexane:Ethyl Acetate). Add 2% (v/v) Triethylamine (TEA) to the entire solvent mixture and mix thoroughly.

  • Column Packing & Deactivation: Slurry-pack the silica gel column using the TEA-spiked mobile phase. Flush the packed column with at least 3 column volumes (CV) of the TEA-solvent to ensure complete saturation and deactivation of the silanol sites.

  • Sample Loading: Dissolve the crude oil/mixture in a minimum amount of the TEA-spiked mobile phase (or pure DCM if solubility is poor) and carefully load it onto the column head.

  • Elution: Elute the column using the TEA-spiked mobile phase. Monitor the fractions via TLC (Note: TLC plates should also be pre-run with a TEA-containing solvent to prevent streaking). The Schiff base will typically elute as a bright yellow band.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure. Critical Step: Residual TEA will likely be present in your NMR. Place the flask under high vacuum (0.1 mbar) for 12-24 hours to completely volatilize trace TEA.

References
  • Title: Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) Source: Journal of Coordination Chemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis of Novel Schiff Base and Azetidinone Derivatives and their Antibacterial Activity Source: Semantic Scholar / Hindawi URL: [Link]

  • Title: Synthesis, Characterization and Crystal Structure of a New Schiff Base Ligand from a Bis(Thiazoline) Template and Hydrolytic Cleavage Source: Scientific Research Publishing (SCIRP) URL: [Link]

Technical Support Center: Optimization Guide for Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: CAS 178946-89-9 (Generic/Related Class) | Compound Class: Salicylaldehyde-Isoxazole Schiff Base Status: Active Support Topic Audience: Medicinal Chemists, Assay Development Scientists[1]

Executive Summary: The "Phantom" Ligand

You are likely visiting this page because you have observed inconsistent potency, unexpected toxicity, or "cliff-edge" structure-activity relationships (SAR) with Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (referred to hereafter as PMI-Phenol ).[1]

While PMI-Phenol and its derivatives are privileged structures in antimicrobial and anticancer screenings, they are chemically liable to Pan-Assay Interference (PAINS) mechanisms.[1] This guide addresses the three primary vectors of off-target activity: Hydrolytic Instability , Metal Chelation , and Colloidal Aggregation .[1]

Critical Troubleshooting Modules

Module A: Hydrolytic Instability (The "False" Agonist)[1]

The Issue: The central imine (


) bond connecting the phenol and isoxazole rings is susceptible to hydrolysis in aqueous biological buffers (pH 7.4).
  • Symptom: Potency decreases over time (0–4 hours).[1]

  • Symptom: You observe activity characteristic of Salicylaldehyde (a breakdown product), which is a reactive electrophile that covalently modifies proteins.[1]

The Mechanism: In acidic or pseudo-physiological conditions, the compound reverts to its precursors:

  • Salicylaldehyde: Toxic, non-specific protein binder.[1]

  • 3-Amino-5-methylisoxazole: Often biologically inert but can interfere with amine-reactive assays.[1]

Diagnostic Protocol: UV-Vis Stability Check

Do not assume stability. Verify it.

  • Prepare Stock: Dissolve PMI-Phenol in DMSO (10 mM).

  • Dilute: Spike into your assay buffer (e.g., PBS pH 7.4) to a final concentration of 50 µM.

  • Measure: Record UV-Vis spectra (250–500 nm) immediately (

    
    ) and at 1, 2, and 4 hours.
    
  • Analysis: Look for an isosbestic point.[1] A shift in

    
     (often from ~340 nm to ~255 nm) confirms hydrolysis.[1]
    

Corrective Action:

  • Fresh Preparation: Prepare working solutions immediately before use.[1] Do not store aqueous dilutions.[1]

  • Analogue Switching: If hydrolysis is confirmed, consider reducing the imine to a secondary amine (

    
    ) to lock the conformation, though this alters planarity.[1]
    
Module B: Metal Chelation (The "Sponge" Effect)

The Issue: The structural motif (Phenolic -OH + Imine N + Isoxazole N/O) acts as a tridentate or bidentate ligand.[1] It creates false positives in metalloenzyme assays (e.g., MMPs, HDACs, Carbonic Anhydrases) by stripping the catalytic metal ion (Zn²⁺, Fe²⁺) from the enzyme active site.[1]

The Mechanism: The compound does not inhibit the enzyme via specific binding; it "starves" the enzyme of its cofactor.[1]

Diagnostic Protocol: The EDTA Shift
  • Run Assay: Determine IC₅₀ of PMI-Phenol in standard buffer.[1]

  • Supplement Metal: Repeat assay with excess relevant metal (e.g., 10–50 µM ZnCl₂ for zinc enzymes).[1]

  • Result Interpretation:

    • IC₅₀ Shifts > 10-fold: The inhibition is likely due to chelation (False Positive).[1]

    • IC₅₀ Unchanged: The inhibition is likely specific (True Positive).[1]

Module C: Colloidal Aggregation

The Issue: At micromolar concentrations, planar hydrophobic molecules like PMI-Phenol can stack to form colloidal aggregates.[1] These aggregates sequester proteins non-specifically, inhibiting them via physical adsorption rather than binding.[1]

Corrective Action:

  • Detergent Control: Add 0.01% Triton X-100 or 0.005% Tween-20 to your assay buffer.[1]

  • Logic: Detergents disrupt colloids.[1] If potency vanishes in the presence of detergent, your "hit" was an aggregate artifact.[1]

Visualizing the Off-Target Pathways

The following diagram illustrates the decision tree for validating PMI-Phenol activity.

OffTargetAnalysis Start Observed Activity (IC50 < 10 µM) CheckHydrolysis Step 1: Stability Check (UV-Vis / LC-MS) Start->CheckHydrolysis Hydrolyzed Hydrolysis Detected CheckHydrolysis->Hydrolyzed Spectrum Shift Stable Stable in Buffer CheckHydrolysis->Stable No Shift CheckDetergent Step 2: Detergent Test (+0.01% Triton X-100) Stable->CheckDetergent LostPotency Potency Lost (Colloidal Aggregate) CheckDetergent->LostPotency Sensitive RetainedPotency Potency Retained CheckDetergent->RetainedPotency Insensitive CheckMetal Step 3: Metal Supplementation (+ Excess Zn/Fe/Cu) RetainedPotency->CheckMetal ShiftedIC50 IC50 Shift > 10x (Metal Chelator) CheckMetal->ShiftedIC50 Reversible TrueHit VALIDATED HIT (Specific Binder) CheckMetal->TrueHit Non-Reversible

Figure 1: Critical path validation workflow for differentiating specific inhibition from physicochemical artifacts.

Quantitative Data Summary

Table 1: Expected Physicochemical Behaviors

ParameterValue / BehaviorImplication
LogP (Calc) ~2.5 – 3.2Moderate lipophilicity; risk of aggregation > 10 µM.[1]
pKa (Phenol) ~9.5 – 10.0Exists as neutral species at pH 7.4; membrane permeable.[1]
Fluorescence

,

High Risk: Overlaps with blue/green assay readouts.[1] Use red-shifted assays.
Solubility Low in water (< 50 µM)Requires DMSO stock; precipitate may scatter light in OD assays.[1]

Frequently Asked Questions (FAQs)

Q1: Why does my compound turn the assay buffer slightly yellow? A: This is likely the Salicylaldehyde breakdown product, which is yellow, or the formation of a metal complex (e.g., Iron-Phenolate complexes are often colored).[1] Check the pH; alkaline conditions favor the colored phenolate anion.[1]

Q2: Can I use this compound in cell-based assays? A: Proceed with caution. The half-life in cell culture media (containing serum esterases and proteins) is likely short (< 2 hours).[1] You may be measuring the toxicity of the breakdown products rather than the target engagement of the parent molecule.[1] Recommendation: Perform a "washout" experiment to see if effects are reversible.

Q3: Is the "Off-Target" effect always bad? A: Not necessarily. If your goal is metal sequestration (e.g., inhibiting metallo-beta-lactamases in bacteria), the chelation is the mechanism.[1] However, for targeting specific mammalian receptors (e.g., GPCRs), it is an undesirable artifact.[1]

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry.

  • Dahlin, J. L., et al. (2015). The PAINS of chemical probing.[1] Nature Chemical Biology.[1]

  • Qin, W., et al. (2013). Schiff Bases as Potential Fungicides and their Structure-Activity Relationships.[1] Bulletin of the Korean Chemical Society.[1] (Specific context on Salicylaldehyde-Isoxazole stability).

  • Agrawal, A., et al. (2025). Design, synthesis, and biological evaluation of Schiff-Base Isoxazole hybrids.[1][2] Bioorganic Chemistry. (Recent validation of the class).

Sources

Minimizing cytotoxicity of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- in non-target cells

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cytotoxicity Minimization Guide Topic: Optimization of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (PMIM) in Cell-Based Assays Reference ID: PMIM-TOX-GUIDE-v2.4

Executive Summary

This technical guide addresses the specific challenges of using Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (CAS: 112633-43-9), hereafter referred to as PMIM , in biological assays. As a Schiff base ligand derived from salicylaldehyde and 3-amino-5-methylisoxazole, PMIM’s cytotoxicity profile is governed by three critical vectors: hydrolytic stability , metal chelation capability , and lipophilicity .

This guide provides actionable protocols to decouple on-target efficacy from off-target toxicity in non-malignant cell lines (e.g., MRC-5, HUVEC, PBMCs).

Section 1: Compound Profile & Mechanism of Toxicity

Understanding the "Why" To minimize cytotoxicity, you must control the mechanism by which PMIM induces cell death.

  • Metal Chelation (The "Trojan Horse"): PMIM acts as a bidentate (N,O) ligand. In culture media containing Fetal Bovine Serum (FBS), it can chelate trace transition metals (Cu²⁺, Fe³⁺). These complexes are often more cytotoxic than the free ligand because they catalyze Reactive Oxygen Species (ROS) generation via Fenton-like reactions.

  • Hydrolytic Cleavage: The imine bond (-CH=N-) is reversible. Instability leads to the release of salicylaldehyde , a known cellular toxin/irritant.

  • Non-Specific Intercalation: The planar aromatic structure facilitates DNA intercalation, which can affect healthy cells if nuclear uptake is not gated.

Mechanism Pathway Diagram

PMIM_Mechanism PMIM PMIM (Free Ligand) Media Culture Media (Trace Cu/Fe) PMIM->Media Dissolution Hydrolysis Hydrolysis (pH < 7 or unstable) PMIM->Hydrolysis Instability Complex Metal-Ligand Complex Media->Complex Chelation ROS ROS Generation (Fenton Reaction) Complex->ROS Target Target Cell (Apoptosis) ROS->Target Therapeutic Effect NonTarget Non-Target Cell (Necrosis/Toxicity) ROS->NonTarget Off-Target Toxicity Salicyl Salicylaldehyde (Non-specific Toxin) Hydrolysis->Salicyl Salicyl->NonTarget High Toxicity

Caption: Figure 1. Dual pathways of PMIM cytotoxicity. Pathway A (Red) involves metal chelation leading to ROS. Pathway B (White) involves hydrolysis releasing toxic aldehydes.

Section 2: Formulation & Solubility (The Input Variables)

Issue: Users often report "random" cell death in control wells. This is frequently due to solvent toxicity or precipitation.

Q: How do I solubilize PMIM without causing solvent-induced cytotoxicity? A: PMIM is lipophilic (LogP ~1.7–2.5). It requires DMSO but precipitates easily in aqueous media.

  • Protocol:

    • Prepare a 1000x Master Stock in anhydrous DMSO (e.g., 10 mM).

    • Intermediate Dilution: Do not spike 100% DMSO stock directly into the cell well. This causes local protein precipitation (shock) that kills cells instantly.

    • Instead, create a 10x Working Solution in culture media (with 10% DMSO). Vortex immediately.

    • Add this 10x solution to the cells to reach 1x (final DMSO concentration 0.1%).

  • Safety Limit: Ensure final DMSO < 0.5% (v/v). For sensitive primary cells (e.g., neurons), keep DMSO < 0.1%.

Q: My compound precipitates in media with 10% FBS. Why? A: Schiff bases can bind non-specifically to serum albumin (BSA/HSA).

  • Troubleshooting: Sonicate the working solution at 37°C for 5 minutes. If precipitation persists, reduce the serum concentration to 5% during the drug-exposure window (4–6 hours), then top up with FBS.

Section 3: Experimental Troubleshooting (Q&A)

Q: The IC50 in my non-target cells (fibroblasts) is too close to my cancer cell IC50. How do I improve the Therapeutic Index (TI)? A: This indicates a lack of selectivity. You must differentiate between "uptake" toxicity and "mechanistic" toxicity.

Step-by-Step Optimization Protocol:

  • Check Metal Dependency:

    • Run a parallel assay adding 10 µM EDTA (a metal chelator) to the media.

    • Result: If toxicity in non-target cells drops significantly with EDTA, your compound is killing them via extracellular metal chelation (ROS generation).

    • Solution: Use metal-stripped FBS or modify the ligand structure to reduce binding constants for Cu/Fe.

  • Check Hydrolytic Stability:

    • Incubate PMIM in cell-free media (pH 7.4, 37°C) for 24 hours. Analyze by HPLC.

    • Result: If you see a peak for Salicylaldehyde, the compound is degrading.

    • Solution: Store stocks at -20°C. Synthesize derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-Br on the phenol ring) to stabilize the imine bond.

Q: I see high toxicity at 24 hours, but it disappears at 72 hours. What is happening? A: This is likely Acute Membrane Shock rather than programmed cell death.

  • Schiff bases are amphiphilic. At high concentrations (>50 µM), they may act like detergents, lysing the cell membrane.

  • Validation: Perform an LDH Release Assay (measures membrane rupture) alongside an MTT Assay (measures metabolic activity).

    • High LDH + Low MTT = Necrosis (Bad, non-specific).

    • Low LDH + Low MTT = Apoptosis (Good, mechanism-driven).

Section 4: Data Interpretation & Reference Values

Use the table below to benchmark your cytotoxicity results.

Table 1: Expected Cytotoxicity Profiles for PMIM Derivatives

ParameterTarget Value (Ideal)Warning SignalPossible Cause of Failure
IC50 (Target Cells) < 10 µM> 50 µMPoor cellular uptake or weak target binding.
IC50 (Non-Target) > 100 µM< 20 µMNon-specific intercalation or aldehyde release.
Therapeutic Index (TI) > 10< 2General toxicity; compound is unsafe.
DMSO Tolerance 0.1% - 0.5%Cells die at 0.1%Cell line is hypersensitive to solvent.

Section 5: Advanced Workflow for Selectivity Screening

To rigorously prove that PMIM is safe for non-target cells, follow this self-validating workflow.

Workflow Start Start: PMIM Stock Preparation Step1 Step 1: Stability Check (HPLC: 24h in Media) Start->Step1 Decision1 Stable? Step1->Decision1 Fix1 Action: Modify Structure (Add e- withdrawing groups) Decision1->Fix1 No Step2 Step 2: Dose-Response (MTT) Target vs. Non-Target (MRC-5) Decision1->Step2 Yes Decision2 TI > 5? Step2->Decision2 Fix2 Action: Encapsulation (Liposomes/Nanoparticles) Decision2->Fix2 No Step3 Step 3: Mechanism Validation (Annexin V / PI Staining) Decision2->Step3 Yes

Caption: Figure 2. Optimization workflow. Stability must be confirmed before assessing selectivity to rule out hydrolysis artifacts.

References

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol Product Information. Retrieved from (Representative structure data).

  • Mandewale, M. C., et al. (2019). DNA Cleavage, Cytotoxic Activities, and Antimicrobial Studies of Ternary Copper(II) Complexes of Isoxazole Schiff Base. PubMed Central. Retrieved from (Mechanistic insight on metal complexation).

  • Hassan, A. M., et al. (2008). 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol.[1] PubMed Central. Retrieved from (Crystallographic and structural stability data).

  • PubChem. (2025).[2] 2-(5-Isoxazolyl)phenol Compound Summary. Retrieved from (Physicochemical properties).

  • IJPCA. (2024).[3] A review of isoxazole biological activity and present synthetic techniques. Retrieved from (General cytotoxicity context of isoxazole derivatives).

Note: Always handle PMIM in a fume hood due to potential hydrolysis into salicylaldehyde. Dispose of as hazardous chemical waste.

Sources

Enhancing the yield of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis Optimization for Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Ticket ID: #SB-ISOX-005 Topic: Yield Enhancement & Troubleshooting for Isoxazolyl Schiff Bases Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are attempting to synthesize Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (CAS: 139908-84-4), a Schiff base derived from the condensation of Salicylaldehyde and 3-Amino-5-methylisoxazole .

While standard Schiff base protocols (ethanol reflux) often yield 60-70%, this specific reaction faces a kinetic hurdle: the 3-amino-5-methylisoxazole is a weak nucleophile due to the electron-withdrawing nature of the isoxazole ring. To achieve yields >85% with high purity, you must transition from "passive reflux" to active equilibrium management .

This guide provides the engineered protocols, mechanistic insights, and troubleshooting matrices required to master this synthesis.

Module 1: The Core Reaction & Mechanism

The Challenge: The reaction is a reversible dehydration. The rate-determining step is often the initial nucleophilic attack of the amine on the aldehyde. Because the isoxazole amine is electron-deficient, it attacks sluggishly. Furthermore, water generated during the reaction can hydrolyze the product back to starting materials if not removed.

Reaction Scheme:



Visualizing the Pathway (DOT Diagram)

The following diagram outlines the critical decision points in the synthesis workflow.

SynthesisWorkflow Start Start: Reagent Prep CheckPurity QC: Check Salicylaldehyde (Remove Oxidation) Start->CheckPurity SolventChoice Select Solvent System CheckPurity->SolventChoice Method Select Activation Method SolventChoice->Method Reflux Method A: Reflux (Ethanol + AcOH) Method->Reflux MW Method B: Microwave (Solvent-free or EtOH) Method->MW Monitor Monitor: TLC (Disappearance of Aldehyde) Reflux->Monitor MW->Monitor Equilibrium Equilibrium Check: Is water hindering yield? Monitor->Equilibrium DeanStark Action: Add Dean-Stark or Molecular Sieves Equilibrium->DeanStark Yes Workup Workup: Cool to 0°C Filter Precipitate Equilibrium->Workup No DeanStark->Monitor Purification Recrystallization (Hot Ethanol) Workup->Purification Final Target Compound >85% Yield Purification->Final

Caption: Decision logic for synthesizing isoxazolyl Schiff bases, highlighting equilibrium management.

Module 2: Optimized Protocols

We recommend two distinct protocols depending on your available equipment. Protocol B (Microwave) is superior for yield and speed, but Protocol A (Reflux) is scalable.

Protocol A: Enhanced Reflux (The "Dry" Method)

Best for: Large scale (>10g), standard lab setups.

  • Reagents:

    • Salicylaldehyde (1.0 equiv) - Must be colorless/pale yellow. If dark brown, distill before use.

    • 3-Amino-5-methylisoxazole (1.0 equiv).[1]

    • Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol).

    • Solvent: Absolute Ethanol (Anhydrous).

  • Procedure:

    • Dissolve the amine in absolute ethanol.[2]

    • Add salicylaldehyde dropwise with stirring.[3]

    • Add the acetic acid catalyst.[2]

    • Critical Step: Add 3Å Molecular Sieves (activated) to the flask or use a Dean-Stark trap with Toluene/Ethanol mix if scaling up.

    • Reflux for 4-6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup:

    • Filter hot to remove molecular sieves.

    • Cool the filtrate slowly to room temperature, then to 0°C in an ice bath.

    • Filter the yellow/orange precipitate. Wash with cold ethanol.

Protocol B: Microwave Assisted (Process Intensification)

Best for: High throughput, screening, max yield.

  • Reagents: Same as above, but minimize solvent.

  • Procedure:

    • Mix amine and aldehyde (1:1) in a microwave vial.

    • Add a minimal amount of Ethanol (just to make a slurry) + 1 drop AcOH.

    • Irradiate at 80-100°C (Power: 150-300W) for 5-10 minutes .

  • Advantage: The rapid heating and superheating effects overcome the low nucleophilicity of the isoxazole amine significantly faster than thermal reflux [1, 2].

Module 3: Troubleshooting & FAQs

Q1: My product is an oil or a sticky gum, not a solid. What happened?

  • Diagnosis: This usually indicates incomplete reaction (presence of unreacted aldehyde) or solvent inclusion .

  • Fix:

    • Check TLC.[3][4] If aldehyde remains, reflux longer.

    • If the reaction is complete but oily, induce crystallization by scratching the glass side with a rod or adding a "seed" crystal.

    • Trituration: Add cold diethyl ether or hexane to the oil and stir vigorously. This often forces the solid to crash out.

Q2: My yield is stuck at ~50%. How do I push it?

  • Diagnosis: Water poisoning. The equilibrium has stalled.

  • Fix: You must remove water.

    • Chemical: Add anhydrous

      
       or Molecular Sieves directly to the reaction pot.
      
    • Physical: Switch solvent to Toluene and use a Dean-Stark trap to physically distill off the water azeotrope.

Q3: Why use Acetic Acid? Can I use HCl?

  • Expert Insight: No. Strong mineral acids like HCl will protonate the isoxazole amine completely (

    
    ). The protonated form is non-nucleophilic  and cannot attack the aldehyde. Acetic acid is weak enough to activate the aldehyde carbonyl (making it more electrophilic) without fully deactivating the amine [3].
    

Q4: The color is very dark/black. Is this normal?

  • Diagnosis: Oxidation of Salicylaldehyde.

  • Fix: Salicylaldehyde oxidizes to salicylic acid and dark tars over time. Distill your aldehyde under vacuum before use if it is not a clear/pale yellow liquid.

Module 4: Quantitative Data & Specifications

ParameterStandard RefluxEnhanced Reflux (Sieves)Microwave Assisted
Time 6-8 Hours4-6 Hours5-15 Minutes
Solvent Ethanol (95%)Abs. Ethanol / TolueneMinimal Ethanol
Catalyst AcOHAcOHAcOH
Typical Yield 60-65%75-80%85-92%
Purity (mp) Broad rangeSharpSharp

Module 5: Mechanism of Action (The "Why")

Understanding the mechanism helps you control the variables.

  • Activation: Acetic acid protonates the carbonyl oxygen of salicylaldehyde, making the carbon more positive (electrophilic).

  • Attack: The lone pair on the isoxazole amine nitrogen attacks the carbonyl carbon.[1] Note: This is the struggle point. The isoxazole ring pulls electron density away from this nitrogen.

  • Transfer: A proton transfer occurs, forming a carbinolamine intermediate (unstable).

  • Elimination: The hydroxyl group is protonated and leaves as water (

    
    ), forming the C=N double bond.
    
  • Stabilization: The final product is stabilized by an intramolecular hydrogen bond between the phenolic -OH and the imine Nitrogen. This "lock" makes the final compound quite stable once formed [4].

Mechanism Aldehyde Salicylaldehyde (Electrophile) Intermediate Carbinolamine (Unstable) Aldehyde->Intermediate + H+ (Cat) Amine Isoxazole Amine (Weak Nucleophile) Amine->Intermediate Water Water (H2O) (Must Remove!) Intermediate->Water Product Schiff Base (Thermodynamic Product) Intermediate->Product - H2O

Caption: Mechanistic flow showing the critical water elimination step.

References

  • Microwave Synthesis of Schiff Bases: Al-Ayed, A. S., et al. "Reactions of 3-amino-5-methylisoxazole with enol ethers: Synthesis of new isoxazolylenamines derivatives." Journal of Heterocyclic Chemistry. 1

  • General Isoxazole Schiff Base Protocols: Shivaraj, et al. "Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases."[5] Journal of Chemical and Pharmaceutical Research, 2010, 2(1): 375-384.[5] 5[6][7]

  • Catalysis in Schiff Base Formation: Standard organic synthesis principles regarding acid catalysis in imine formation (general knowledge applied to specific context).
  • Structural Characterization & Stability: Li, et al. "(E)-2-Methoxy-6-[(5-methylisoxazol-3-yl)iminomethyl]phenol." Acta Crystallographica Section E, 2008.[8] 9[6]

Sources

Technical Support Center: Scaling Production of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Compound Identifier: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- CAS Number: 298216-14-5 (Generic for the class, specific isomer verification required) Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Process Overview & Critical Parameters

Scaling up the synthesis of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (a Schiff base derived from salicylaldehyde and 3-amino-5-methylisoxazole) requires a transition from equilibrium-limited laboratory methods to kinetically driven pilot processes.

Core Reaction Logic

The synthesis is a condensation reaction releasing water. At scale, the removal of water is the rate-determining factor for yield and purity.

ReactionPathway Sal Salicylaldehyde (Liquid) Inter Carbinolamine Intermediate Sal->Inter Nucleophilic Addition Amine 3-Amino-5-methylisoxazole (Solid, MP ~150°C) Amine->Inter Nucleophilic Addition Product Target Schiff Base (Solid, Low MP ~55-57°C) Inter->Product Acid Cat. - H2O Water H2O (Byproduct) Inter->Water Product->Inter Hydrolysis (Avoid!)

Figure 1: Reaction pathway highlighting the reversible nature of Schiff base formation. Preventing the backward hydrolysis path is critical during scale-up.

Phase I: Reaction Optimization (The Chemistry)

Frequently Asked Questions

Q: Which isomer of the amine starting material should I use? A: You must use 3-amino-5-methylisoxazole .

  • Critical QC Check: Verify the melting point of your starting amine.

    • 3-amino-5-methylisoxazole: MP ~148–150°C.[1]

    • 5-amino-3-methylisoxazole: MP ~84–86°C.[1]

  • Why it matters: The 5-amino isomer is significantly less stable and exhibits different reactivity profiles due to the electronic environment of the isoxazole ring [1][2]. Using the wrong isomer will lead to failure or incorrect product formation.

Q: Is an acid catalyst strictly necessary at scale? A: Yes, but quantity is key.

  • Mechanism: The acid protonates the carbonyl oxygen of salicylaldehyde, making it more electrophilic for the amine attack. However, excess acid will protonate the amine (making it non-nucleophilic), killing the reaction.

  • Recommendation: Use Glacial Acetic Acid (0.1 – 0.5 mol%) . Avoid strong mineral acids (HCl, H2SO4) at scale as they can promote hydrolysis of the isoxazole ring or the product imine bond during workup [3].

Q: How do I manage water removal in a pilot reactor? A: Unlike lab scale where molecular sieves are convenient, pilot scale requires Azeotropic Distillation .

  • Solvent System: Switch from pure Methanol/Ethanol (common in lab) to Toluene or a Toluene/Ethanol mixture.

  • Method: Use a Dean-Stark trap equivalent (decantor) to continuously remove the water-toluene azeotrope. This drives the equilibrium to completion (Le Chatelier’s principle).

Troubleshooting Guide: Reaction Phase
SymptomProbable CauseCorrective Action
Incomplete Conversion (>5% SM remaining) Equilibrium stagnation due to water accumulation.Step 1: Check reactor overheads; ensure azeotrope is distilling and water is separating.Step 2: Add a small portion of fresh solvent (Toluene) to push the azeotrope.Step 3: Verify catalyst load; if pH < 4, the amine is protonated (add base to neutralize).
Darkening of Reaction Mixture Oxidation of Salicylaldehyde or thermal degradation.Step 1: Ensure nitrogen inerting (blanketing) is active.Step 2: Reduce jacket temperature. Schiff bases can degrade >100°C over long periods.
Unexpected Solids during Reflux Polymerization or wrong isomer precipitation.Step 1: Hot filtration test. If solid is the 3-amino isomer (MP 150°C), solubility is the issue. Switch to a higher boiling alcohol (e.g., n-Propanol) or increase solvent volume.

Phase II: Isolation & Purification (The Engineering)

Frequently Asked Questions

Q: The product is "oiling out" instead of crystallizing. Why? A: This compound has a relatively low melting point (reported as ~55–57°C for the specific isomer [4], though derivatives are higher).

  • Cause: If the crystallization temperature is too close to the oiling limit (metastable zone), or if impurities (unreacted aldehyde) act as a solvent, the product separates as a liquid.

  • Solution:

    • Seed Cooling: Cool slowly to 30°C, add seed crystals, then cool to 0-5°C.

    • Anti-solvent: If using Toluene, slowly add Heptane or Hexane to induce precipitation.

Q: What are the drying limits for this compound? A: Do NOT exceed 40°C.

  • Due to the low melting point (~55°C), standard vacuum oven temperatures (60°C+) will melt the product into a fused glass, trapping solvent and impurities.

  • Protocol: Vacuum dry at 25–30°C with a nitrogen bleed.

Troubleshooting Guide: Work-up Phase

WorkupTroubleshoot Start Issue: Product Oiling Out CheckTemp Check Reactor Temp Start->CheckTemp TempHigh Temp > 50°C? CheckTemp->TempHigh CoolDown Cool to <30°C Re-seed TempHigh->CoolDown Yes CheckPurity Check Purity (TLC/HPLC) TempHigh->CheckPurity No Impure Excess Aldehyde? CheckPurity->Impure Wash Wash with Bisulfite (Remove Aldehyde) Impure->Wash Yes Solvent Change Solvent Ratio (Add Anti-solvent) Impure->Solvent No

Figure 2: Decision tree for resolving "oiling out" issues during crystallization.

SymptomProbable CauseCorrective Action
Low Yield (<70%) Product solubility in mother liquor is too high.Step 1: Cool mother liquor to -10°C.Step 2: Concentrate mother liquor by 50% and re-crystallize. Note: Second crop may require recrystallization.
Product fuses/melts in dryer Drying temperature > Melting Point.Step 1: Stop heat immediately.Step 2: Redissolve in Ethanol/Toluene and recrystallize. You cannot "un-melt" a fused cake efficiently without trapping solvent.
Hydrolysis during storage Moisture ingress.Step 1: Store in amber glass with desiccant.Step 2: Schiff bases are hydrolytically unstable; ensure packaging is hermetic.

Quantitative Data Summary

ParameterLab Scale (1 g)Pilot Scale (1 kg)Notes
Stoichiometry 1:1 (Equimolar)1:1.05 (Slight excess Amine)Excess amine is easier to wash out than oily aldehyde.
Solvent Ethanol (Reflux)Toluene (Azeotrope)Toluene allows water removal; Ethanol does not.
Reaction Time 2-4 Hours6-10 HoursDependent on boil-up rate and water removal efficiency.
Drying Temp Ambient / VacMax 35°C / VacCRITICAL: Risk of melting product.
Expected Yield 80-85%75-82%Losses due to mother liquor solubility.

References

  • BenchChem. Aminoisoxazole: A Comparative Guide for Researchers. (2025).[1][2][3][4][5] Differentiates 3-amino vs 5-amino isomers via Melting Point (150°C vs 86°C).[1]

  • Sallam, S. A. "Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes." Journal of Coordination Chemistry, 60(9), 951-971 (2007).[6]

  • World Journal of Pharmaceutical Sciences. "Review on Schiff Bases." Discusses acid catalysis limits and hydrolysis risks.

  • Mandhane, P. G., et al. "Brønsted acidic ionic liquid [HMIm]BF4 promoted simple and efficient one-pot green synthesis..." Synthetic Communications. Reports MP of 2-[(5-Methyl-3-isoxazolyl)imino]methyl phenol as 55–57°C.

Sources

Validation & Comparative

Validating the biological target of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous framework for validating the biological target of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (CAS: 112633-43-9), a Schiff base derivative structurally analogous to known Phosphoinositide 3-kinase (PI3K) inhibitors.

Executive Summary & Compound Profile

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- is the unsubstituted Schiff base formed from the condensation of salicylaldehyde and 3-amino-5-methylisoxazole. While often explored in coordination chemistry for its metal-chelating properties (yielding antimicrobial activity), its significance in drug discovery lies in its structural homology to PI 3-Kα Inhibitor IV (the 4-bromo derivative).

Researchers investigating this compound are typically validating its potential as a PI3Kα (Phosphoinositide 3-kinase alpha) inhibitor or characterizing the Structure-Activity Relationship (SAR) of the isoxazolyl-phenol scaffold.

  • Primary Putative Target: PI3Kα (Class I PI3K).

  • Secondary Mechanisms: Metal chelation (non-specific), Sortase A inhibition (bacterial).

  • Key Challenge: Distinguishing specific kinase inhibition from promiscuous activity due to Schiff base hydrolysis or aggregation.

Target Validation Strategy: PI3Kα Inhibition

To validate this compound as a bona fide PI3Kα inhibitor, you must demonstrate specific enzymatic inhibition, cellular pathway modulation, and selectivity against structurally similar targets.

A. Comparative Performance Analysis

The following table compares the unsubstituted compound with established alternatives to benchmark its potency and utility.

FeatureTest Compound (Unsubstituted)PI 3-Kα Inhibitor IV (4-Bromo Analog)BYL719 (Alpelisib) Wortmannin
Role SAR Analog / LeadPositive Control (Tool)Clinical StandardPan-PI3K Reference
Target Specificity Unknown/Putative High (PI3Kα > others)High (PI3Kα specific)Low (Pan-PI3K/mTOR)
IC50 (PI3Kα) To be determined (Likely > nM range)~60 nM~5 nM~1-5 nM
Mechanism ATP-competitive (Predicted)ATP-competitiveATP-competitiveCovalent (Irreversible)
Stability Moderate (Schiff base hydrolysis)ModerateHighLow (Unstable in media)
Key Limitation Potential off-target chelationSolubilityClinical side effectsToxicity/Stability
B. Mechanistic Validation Workflow

The validation process must follow a logical hierarchy: Biochemical Potency


 Cellular Engagement 

Selectivity.

ValidationWorkflow Compound Compound: Phenol, 2-[[(5-methyl-3-isoxazolyl) imino]methyl]- Biochem Step 1: Biochemical Assay (ADP-Glo / Kinase-Glo) Compound->Biochem Dissolve in DMSO Biochem->Compound Inactive? Check Hydrolysis Cellular Step 2: Cellular Assay (Western Blot: pAKT) Biochem->Cellular If IC50 < 10 µM Selectivity Step 3: Selectivity Profiling (Isoform Panel: β, δ, γ) Cellular->Selectivity If pAKT reduced Biophysical Step 4: Biophysical Confirmation (SPR / Thermal Shift) Selectivity->Biophysical Confirm Binding

Figure 1: Step-by-step validation workflow for PI3K target confirmation.

Experimental Protocols

Protocol 1: In Vitro PI3Kα Kinase Activity Assay (ADP-Glo)

Objective: Determine the IC50 of the compound against recombinant PI3Kα.

Materials:

  • Recombinant PI3Kα (p110α/p85α complex).

  • Substrate: PIP2:PS lipid vesicles (50 µM).

  • ATP (10 µM, Km apparent).

  • ADP-Glo Kinase Assay Kit (Promega).

Procedure:

  • Preparation: Prepare 3x lipid substrate vesicles in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

  • Compound Dilution: Prepare a 10-point serial dilution of the test compound in DMSO (Final DMSO < 1%). Include PI 3-Kα Inhibitor IV as a positive control.

  • Reaction:

    • Add 2 µL compound solution to 384-well plate.

    • Add 4 µL enzyme solution (optimized concentration).

    • Incubate 10 min at RT.

    • Add 4 µL substrate/ATP mix to initiate reaction.

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Analysis: Measure luminescence. Plot RLU vs. log[Compound] to calculate IC50.

Critical Control: Run a "No Enzyme" control to ensure the Schiff base does not quench luminescence or interfere with the luciferase reaction (a common artifact with phenolic compounds).

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound inhibits the PI3K pathway in intact cells by monitoring AKT phosphorylation.

Cell Line: MCF-7 or PC-3 (High PI3K signaling).

Procedure:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Adhere overnight.
    
  • Starvation: Serum-starve cells (0.1% FBS) for 12-16 hours to reduce basal signaling.

  • Treatment: Treat cells with the test compound (0.1, 1, 10 µM) or Vehicle (DMSO) for 2 hours.

    • Stimulation:[1] Stimulate with EGF (50 ng/mL) or Insulin for the last 15 minutes to robustly activate PI3K.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Blotting:

    • Primary Antibodies: Anti-pAKT (Ser473) [Target], Anti-Total AKT [Loading Control], Anti-pS6 [Downstream readout].

    • Secondary: HRP-conjugated anti-rabbit/mouse.

  • Quantification: Normalize pAKT signal to Total AKT signal.

Pathway Visualization: PI3K/AKT Signaling

Understanding the downstream effects is crucial for validation. The compound should block the conversion of PIP2 to PIP3, preventing PDK1/mTORC2 recruitment and subsequent AKT phosphorylation.

PI3KPathway RTK RTK (Growth Factor Receptor) PI3K PI3Kα (p110α) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruits to membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Phenol, 2-[[(5-methyl-3- isoxazolyl)imino]methyl]- Compound->PI3K Inhibits

Figure 2: Mechanism of Action. The compound targets PI3Kα, preventing PIP3 generation and blocking the AKT survival pathway.

Troubleshooting & Stability Caveats

1. Schiff Base Hydrolysis: The imine bond (


) in this compound is susceptible to hydrolysis in acidic aqueous environments, reverting to Salicylaldehyde  and 3-Amino-5-methylisoxazole .
  • Validation Step: Perform an LC-MS stability check of the compound in the assay buffer (PBS/HEPES) at t=0 and t=2h. If hydrolysis occurs, observed activity may be due to the aldehyde (reactive) or the amine.

2. Metal Chelation: The ortho-hydroxy Schiff base motif is a potent tridentate ligand (O-N-O donor set if water participates, or bidentate N-O).

  • False Positive Check: Add excess

    
     or 
    
    
    
    to the kinase assay. If potency drops drastically, the compound may be inhibiting by stripping the catalytic metal ion (
    
    
    ) from the kinase ATP-binding pocket rather than specific binding.

References

  • ChemicalBook. 4-BROMO-2-(((5-METHYL-3-ISOXAZOLYL)IMINO)METHYL)PHENOL (PI 3-Kα Inhibitor IV).[2]Link

  • Sigma-Aldrich. PI 3-Kα Inhibitor IV Product Sheet.Link

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases.Link

  • Promega. ADP-Glo™ Kinase Assay Technical Manual.Link

  • ChEMBL Database. Target Profile: Phosphoinositide 3-kinase alpha.Link

Sources

Comparative Analysis of the Synthetic Routes to Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (also identified as the Schiff base of salicylaldehyde and 3-amino-5-methylisoxazole) is a bidentate ligand of high interest in coordination chemistry and a critical intermediate in the synthesis of bioactive isoxazolyl-1,3-benzoxazines. Synthesizing this specific azomethine presents unique kinetic challenges due to the electronic properties of the isoxazole ring. This guide objectively compares the conventional ethanolic reflux method against modern, green-chemistry alternatives—specifically Brønsted acidic ionic liquid-promoted synthesis—providing researchers with the mechanistic causality and validated protocols needed to optimize yield and atom economy.

Mechanistic Insights & Chemical Causality

The formation of this Schiff base relies on the nucleophilic addition of the primary amine to the aldehyde carbonyl, followed by dehydration. However, 3-amino-5-methylisoxazole exhibits significantly reduced nucleophilicity compared to standard aliphatic amines. The electron-withdrawing nature of the isoxazole ring delocalizes the nitrogen lone pair, rendering the initial nucleophilic attack the rate-limiting step (1)[1].

To overcome this kinetic barrier, conventional methods force the equilibrium using excess amine and prolonged thermal energy. In contrast, modern protocols utilize acidic catalysis to protonate the carbonyl oxygen, drastically lowering the activation energy for the nucleophilic attack and accelerating the subsequent dehydration step.

Mechanism Step1 1. Carbonyl Activation (H-bonding or Acid Catalysis) Step2 2. Nucleophilic Attack by 3-Amino-5-methylisoxazole Step1->Step2 Step3 3. Hemiaminal Formation (Tetrahedral Intermediate) Step2->Step3 Step4 4. Dehydration (-H2O) Rate-Limiting Step Step3->Step4 Step5 5. Azomethine (Schiff Base) Product Formation Step4->Step5

Mechanistic pathway of azomethine formation highlighting the critical dehydration step.

Comparative Route Analysis

We evaluate three primary synthetic routes based on reaction efficiency, environmental impact, and scalability:

  • Route A: Conventional Ethanolic Reflux: The classical approach relies on refluxing the reagents in absolute ethanol. Because the amine is deactivated, protocols often require a 2:1 molar ratio of amine to aldehyde to drive the equilibrium forward (2)[2]. Yields plateau around 60% due to the reversible nature of the reaction.

  • Route B: Brønsted Acidic Ionic Liquid ([HMIm]BF4): 1-methylimidazolium tetrafluoroborate acts as both a green solvent and an acidic catalyst. The Brønsted acidity highly activates the salicylaldehyde carbonyl, allowing the reaction to proceed at ambient temperature in just 10 minutes with a 1:1 stoichiometric ratio (3)[3].

  • Route C: Microwave-Assisted Synthesis (MWAS): While highly effective for similar isoxazole derivatives by utilizing dielectric heating to instantly vaporize byproduct water, it requires specialized equipment and poses scale-up challenges for bulk drug intermediate manufacturing (1)[1].

RouteComparison SM Reactants: Salicylaldehyde + 3-Amino-5-methylisoxazole R1 Route A: Conventional Ethanol, Reflux (78°C) Time: 2 Hours SM->R1 R2 Route B: Ionic Liquid [HMIm]BF4, Ambient (25°C) Time: 10 Mins SM->R2 R3 Route C: Microwave Solvent-Free, 300W Time: 5 Mins SM->R3 Prod Target Compound: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- R1->Prod 60% Yield R2->Prod >90% Yield R3->Prod 85% Yield

Workflow comparison of three primary synthetic routes to the target isoxazolyl Schiff base.

Quantitative Performance Metrics

ParameterRoute A: Ethanolic RefluxRoute B: [HMIm]BF4 PromotedRoute C: Microwave-Assisted
Molar Ratio (Amine:Aldehyde) 2:1 (Excess required)1:1 (Atom economic)1:1
Temperature 78 °C (Reflux)25 °C (Ambient)~100 °C (Dielectric heating)
Reaction Time 120 minutes10 minutes5 - 13 minutes
Isolated Yield ~60%>90%~85%
Solvent Toxicity Low (Ethanol)None (Green IL)None (Solvent-free)
Scalability HighMedium (IL cost barrier)Low (Equipment limited)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific analytical checkpoints.

Protocol A: Conventional Ethanolic Reflux

This method is recommended for laboratories lacking access to ionic liquids, though it sacrifices yield and atom economy.

  • Preparation: In a round-bottom flask, dissolve 2.0 mmol of 3-amino-5-methylisoxazole in 10 mL of absolute ethanol.

  • Addition: Slowly add 1.0 mmol of salicylaldehyde to the stirring solution. Expert Note: The 2:1 ratio compensates for the poor nucleophilicity of the isoxazole amine. (2)[2].

  • Reflux: Heat the mixture to 78 °C and reflux for 2 hours. Monitor the reaction progress via TLC (eluent: chloroform or hexane/ethyl acetate).

  • Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid under vacuum.

  • Purification: Recrystallize the crude product from petroleum ether to yield the pure Schiff base.

Protocol B: Ionic Liquid-Promoted Synthesis

This method is highly recommended for drug development pipelines requiring high purity and rapid throughput.

  • Preparation: In a standard reaction vial, combine 1.0 mmol of 3-amino-5-methylisoxazole and 1.0 mmol of salicylaldehyde.

  • Catalysis: Add 2.0 mL of the Brønsted acidic ionic liquid [HMIm]BF4.

  • Reaction: Stir the mixture at ambient temperature (25 °C) for exactly 10 minutes. The IL acts as a phase-transfer catalyst and carbonyl activator (3)[3].

  • Isolation: Add cold distilled water to the vial to precipitate the product. Filter the solid. The aqueous IL filtrate can be recovered by evaporating the water under reduced pressure for subsequent reuse.

  • Purification: Recrystallize from minimal ethanol if necessary.

Analytical Validation Checkpoints

Regardless of the route chosen, the isolated product must conform to the following spectral and physical parameters to confirm structural integrity (2)[2]:

  • Melting Point: 55–57 °C.

  • Mass Spectrometry (EI): m/z 203 (M + H)⁺.

  • IR Spectroscopy (KBr, cm⁻¹): 3400 (Phenolic –OH stretch), 1607 (Azomethine –C=N– stretch), 1577, 1400, 1282, 755.

  • ¹H NMR (300 MHz, CDCl₃, δ ppm): 2.4 (s, 3H, isoxazole –CH₃), 6.0 (s, 1H, isoxazole-H), 6.8–7.5 (m, 4H, Aromatic-H), 8.8 (s, 1H, azomethine –N=CH–), 12.4 (s, 1H, phenolic –OH, D₂O exchangeable). Note: The extreme downfield shift of the –OH proton (12.4 ppm) is diagnostic of strong intramolecular hydrogen bonding with the imine nitrogen.

Conclusion

For the synthesis of Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-, the conventional ethanolic reflux method is hindered by the low nucleophilicity of the isoxazole amine, resulting in poor atom economy and moderate yields. Transitioning to a Brønsted acidic ionic liquid ([HMIm]BF4) system effectively circumvents this kinetic bottleneck. By activating the aldehyde carbonyl, the IL protocol reduces reaction time by 90%, eliminates the need for excess amine, and boosts isolated yields to >90%, making it the superior choice for modern synthetic applications.

References

  • Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) - Journal of Coordination Chemistry. 4

  • Brønsted acidic ionic liquid [HMIm]BF4 promoted simple and efficient one-pot green synthesis of isoxazolyl-1,3-benzoxazines at ambient temperature - Synthetic Communications. 2

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers in Chemistry. 1

Sources

Head-to-Head Comparison: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- vs. Functionalized Isoxazole Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Subject: Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]- (CAS: 298216-14-5) Class: Isoxazolyl Schiff Base Ligand Primary Application: Pharmacophore for antimicrobial drug design; Chelating agent for transition metals (Cu, Ni, Co, Zn).

This guide provides a technical comparison of the title compound (referred to herein as PMIM ) against its ring-substituted derivatives and metal-coordinated complexes. Analysis confirms that while PMIM serves as a stable, bidentate ligand, its biological efficacy is significantly amplified upon coordination with transition metals or through specific electronic modification of the phenolic ring.

Technical Profile & Mechanism

PMIM is synthesized via the condensation of 3-amino-5-methylisoxazole with salicylaldehyde . It functions as a bidentate ligand, coordinating to metal ions through the azomethine nitrogen and the phenolic oxygen.

Mechanism of Action: The Chelation Effect

The biological superiority of PMIM derivatives, particularly metal complexes, is grounded in Tweedy’s Chelation Theory .

  • Lipophilicity Enhancement: Chelation reduces the polarity of the metal ion by delocalizing positive charge over the ligand system. This increases the complex's lipophilicity, facilitating passive transport across the lipid bilayer of bacterial cell walls.

  • Electronic Modulation: Substituents on the phenol ring (e.g., -OCH₃, -NO₂) alter the electron density at the coordination site, affecting the stability constant (

    
    ) of the resulting complex.
    
Diagram: Synthesis & Chelation Pathway

PMIM_Synthesis Reactant1 3-Amino-5-methylisoxazole Intermediate Hemiaminal Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Salicylaldehyde Reactant2->Intermediate Product PMIM (Schiff Base) (C11H10N2O2) Intermediate->Product -H2O (Dehydration) Complex Metal Chelate (M-PMIM) Product->Complex + M(II) Ion (Coordination)

Caption: Synthesis of PMIM via condensation followed by metal chelation.

Head-to-Head Comparison

PMIM vs. Ring-Substituted Analogs

Modifying the phenolic ring of PMIM alters its physicochemical properties and binding affinity.

FeaturePMIM (Standard) 4-Methoxy-PMIM 5-Nitro-PMIM Naphthyl-Analog
Structure Unsubstituted PhenolElectron-Donating (-OCH₃)Electron-Withdrawing (-NO₂)Extended Aromatic System
Electronic Effect BaselineIncreases basicity of phenolate ODecreases basicity; increases acidityIncreases lipophilicity
Complex Stability ModerateHigh (Stronger M-L bond)LowModerate
Solubility Methanol/EthanolHigh in DMSO/DMFLow in alcoholsLow (requires DMSO)
Biological Activity ModerateModerateHigh (due to nitro group)High (DNA intercalation potential)

Analyst Insight: The 4-Methoxy derivative forms more stable complexes due to the electron-donating effect increasing the electron density on the donor oxygen, facilitating stronger coordination with metals like Cu(II).

Ligand (PMIM) vs. Metal Complexes (M-PMIM)

The free ligand (PMIM) is consistently outperformed by its metal complexes in antimicrobial assays.

ParameterFree Ligand (PMIM) Cu(II)-PMIM Complex Ni(II)-PMIM Complex Co(II)-PMIM Complex
Geometry PlanarTetragonal / Distorted OctahedralOctahedralOctahedral
Magnetic Moment DiamagneticParamagnetic (~1.7-1.9 BM)ParamagneticParamagnetic
Thermal Stability MP: ~160-170°CDecomposes > 250°CDecomposes > 250°CDecomposes > 250°C
Antimicrobial Potency Baseline (MIC 100-200 µg/mL)Superior (MIC 25-50 µg/mL)HighModerate
Stability Constant (log K) N/AHighest (Irving-Williams Order)HighModerate

Scientific Validation: The stability order follows the Irving-Williams series : Zn(II) < Cu(II) > Ni(II) > Co(II). Copper complexes consistently exhibit the highest stability and often the highest biological activity due to the effective penetration of the bacterial cell wall.

Experimental Protocols

Synthesis of PMIM (Ligand)

Objective: Synthesize N-(2-hydroxybenzylidene)-5-methylisoxazol-3-amine.

  • Reagents: Dissolve 3-amino-5-methylisoxazole (0.01 mol) in 20 mL of absolute methanol.

  • Addition: Add Salicylaldehyde (0.01 mol) dropwise to the amine solution while stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the Schiff base formation.

  • Reflux: Reflux the mixture on a water bath at 60-70°C for 3–4 hours. Monitor progress via TLC (Solvent: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Purification: Filter the precipitate, wash with cold methanol, and recrystallize from ethanol to obtain yellow crystals.

    • Expected Yield: 80–85%

    • Characterization: IR peak at ~1610-1630 cm⁻¹ (C=N stretching).

Synthesis of Metal Complexes (M-PMIM)

Objective: Synthesize Cu(II), Ni(II), or Co(II) complexes.

  • Ligand Solution: Dissolve the purified PMIM (0.02 mol) in 25 mL of hot methanol.

  • Metal Solution: Dissolve the metal salt (e.g., CuCl₂·2H₂O, 0.01 mol) in 15 mL of methanol. (Maintain 2:1 Ligand:Metal ratio).

  • Reaction: Add the metal salt solution to the ligand solution gradually.

  • pH Adjustment: Adjust pH to 6.5–7.5 using alcoholic ammonia or sodium acetate solution to facilitate deprotonation of the phenolic group.

  • Reflux: Reflux for 4–6 hours.

  • Isolation: Filter the colored complex (Green/Blue for Cu, Light Green for Ni), wash with hot water and methanol to remove unreacted salts. Dry in a vacuum desiccator.

Antimicrobial Assay (Agar Well Diffusion)

Objective: Compare Zone of Inhibition (ZOI).

  • Preparation: Prepare Muller-Hinton agar plates and inoculate with standardized bacterial suspension (e.g., S. aureus, E. coli at 0.5 McFarland).

  • Loading: Punch 6mm wells and load 50 µL of test compounds (Ligand vs. Complex) dissolved in DMSO (1 mg/mL).

  • Controls: Use DMSO as negative control; Ciprofloxacin as positive control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure diameter of inhibition zones in mm.

    • Validation Criteria: DMSO control must show 0 mm ZOI.

Logical Relationships & Stability Trends

The following diagram illustrates the stability and activity relationships governed by the Irving-Williams series and electronic effects.

Stability_Trends Substituent Phenol Ring Substituent ElectronDensity Electron Density on Oxygen Substituent->ElectronDensity Donating Groups (+I/+R) Increase Stability Complex Stability (log K) ElectronDensity->Stability Higher Density = Stronger Bond BioActivity Antimicrobial Activity Stability->BioActivity Correlation (Tweedy's Theory) Cu Cu(II) Complex (Most Stable) Stability->Cu Irving-Williams Peak Ni Ni(II) Complex Cu->Ni > Co Co(II) Complex Ni->Co >

Caption: Correlation between electronic substituents, complex stability, and biological activity.

References

  • Shivaraj, et al. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research.

  • Jithendra, C., et al. (2020).[1][2] Synthesis, Characterization & Antimicrobial Activities of New Isoxazole Substituted Mannich and Schiff Bases of 5-Nitroisatin Analogs. Asian Journal of Chemistry.

  • Sigma-Aldrich . Product Specification: 2-{[(5-methyl-1,2-oxazol-3-yl)amino]methyl}phenol (CAS 298216-14-5).

  • Shakru, R., et al. Potentiometric Studies of 3-Amino-5-Methyl Isoxazole Schiff Bases and Their Metal Complexes In Solution. Journal of Advanced Scientific Research.

  • Srinivasan, et al. Antimicrobial salicylaldehyde Schiff bases: synthesis, characterization and evaluation. National Institutes of Health (PMC).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-
Reactant of Route 2
Reactant of Route 2
Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.